2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran
Description
BenchChem offers high-quality 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-bromo-3-fluorophenoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c12-9-5-4-8(7-10(9)13)15-11-3-1-2-6-14-11/h4-5,7,11H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEKKNBXHVFZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Dihydropyran Protection of 4-Bromo-3-Fluorophenol
Executive Summary
This technical guide details the protection of 4-bromo-3-fluorophenol (CAS: 121219-03-2) as a tetrahydropyranyl (THP) ether using 3,4-dihydro-2H-pyran (DHP). This transformation is a critical checkpoint in medicinal chemistry, particularly when the substrate is destined for lithium-halogen exchange or palladium-catalyzed cross-coupling reactions where the free phenolic hydroxyl group would be incompatible.
The presence of the electron-withdrawing fluorine (meta) and bromine (para) atoms renders the phenol more acidic (predicted pKa ~8.4) than unsubstituted phenol (pKa ~10). This acidity profile necessitates precise catalyst control to prevent in-situ polymerization of the DHP reagent while ensuring complete conversion.
Part 1: Mechanistic Rationale & Substrate Analysis[1]
Electronic Environment
The 4-bromo-3-fluorophenol substrate presents a unique electronic landscape. The fluorine atom at the 3-position exerts a strong inductive withdrawing effect (-I), stabilizing the phenoxide anion but reducing the nucleophilicity of the hydroxyl oxygen.
-
Challenge: Reduced nucleophilicity can slow the attack on the activated DHP intermediate.
-
Advantage: The resulting THP ether is generally more stable to hydrolysis than electron-rich analogs due to the inductive destabilization of the oxocarbenium transition state required for deprotection.
Reaction Mechanism
The reaction proceeds via an acid-catalyzed electrophilic addition. The rate-determining step is the formation of the oxocarbenium ion from DHP, followed by the rapid trapping by the phenol.
Figure 1: Acid-catalyzed addition mechanism. The catalyst regenerates after the C-O bond formation.[1][2]
Part 2: Strategic Catalyst Selection
The choice of catalyst dictates the reaction rate and the purity profile. For 4-bromo-3-fluorophenol, we compare two primary systems.
| Catalyst System | Acidity (pKa) | Reaction Rate | Impurity Profile | Recommendation |
| p-TsOH (p-Toluenesulfonic acid) | -2.8 | Fast (< 2 hrs) | Moderate (DHP oligomers possible) | Standard Scale-up |
| PPTS (Pyridinium p-toluenesulfonate) | 5.2 | Slow (4-12 hrs) | Low (Cleanest conversion) | High-Value Batches |
| Camphorsulfonic Acid (CSA) | 1.2 | Moderate | Low | Alternative |
Expert Insight: For most drug discovery applications involving this specific phenol, p-TsOH is preferred for its efficiency, provided the reaction is monitored closely to prevent over-acidification which can degrade the DHP reagent.
Part 3: Optimized Experimental Protocol (The "Gold Standard")
This protocol is designed for a 10g scale, maximizing yield and minimizing DHP polymerization.
Materials & Reagents[3]
-
Substrate: 4-Bromo-3-fluorophenol (1.0 equiv)
-
Reagent: 3,4-Dihydro-2H-pyran (1.5 equiv)
-
Catalyst: p-TsOH[2]·H₂O (0.01 equiv / 1 mol%)
-
Solvent: Dichloromethane (DCM), anhydrous (0.5 M concentration)
-
Quench: Saturated aq. NaHCO₃ or Triethylamine (Et₃N)
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with 4-bromo-3-fluorophenol (10.0 g, 52.4 mmol) and a magnetic stir bar.
-
Solvation: Add anhydrous DCM (105 mL). Stir until fully dissolved.
-
Catalyst Addition: Add p-TsOH·H₂O (99 mg, 0.52 mmol) in one portion. The solution typically remains clear.
-
Reagent Addition: Add DHP (7.2 mL, 78.6 mmol) dropwise via addition funnel or syringe pump over 15 minutes.
-
Control Point: Maintain temperature between 0°C and 20°C. An ice bath is recommended during addition to suppress exotherms.
-
-
Reaction Monitoring: Remove ice bath and stir at Room Temperature (23°C). Monitor via TLC (20% EtOAc/Hexanes) or HPLC after 1 hour.
-
Target: Disappearance of the phenol starting material (Rf ~0.4) and appearance of the non-polar product (Rf ~0.7).
-
-
Quenching (Critical): Once complete, add Et₃N (0.5 mL) or sat. NaHCO₃ (50 mL) immediately.
-
Why? Concentration of an acidic mixture will reverse the reaction (deprotection) or polymerize the excess DHP.
-
-
Workup:
Purification
The crude oil is often sufficient for subsequent lithiation steps. If high purity is required:
-
Flash Chromatography: Silica gel, gradient 0-10% EtOAc in Hexanes.
-
Note: Add 1% Et₃N to the eluent to buffer the silica acidity, preventing on-column deprotection.
Part 4: Process Control & Self-Validating Systems
To ensure the protocol worked without relying on blind faith, use these diagnostic markers.
NMR Diagnostics
The formation of the acetal generates a chiral center, making the product a racemate.
| Nucleus | Diagnostic Signal | Shift (ppm) | Multiplicity | Interpretation |
| ¹H NMR | Acetal CH (Anomeric) | 5.35 – 5.45 | Triplet (t) | Confirms THP ring attachment. |
| ¹H NMR | Phenolic OH | ~5.0 - 6.0 | Broad Singlet | Must be ABSENT. Presence indicates incomplete reaction. |
| ¹³C NMR | Acetal C HO | ~96 - 98 | Singlet | Characteristic acetal carbon. |
Workflow Diagram
Figure 2: Operational workflow for the synthesis, emphasizing the critical quench step.
Part 5: Stability & Downstream Compatibility
The primary reason for installing this group on 4-bromo-3-fluorophenol is to enable metal-halogen exchange.
-
Lithium-Halogen Exchange: The THP ether is stable to n-BuLi and t-BuLi at -78°C. The oxygen of the THP ether can actually coordinate to Lithium, potentially directing ortho-lithiation if the bromine were not present, but the bromine exchange is faster.
-
Suzuki Coupling: Stable under standard basic aqueous conditions (K₂CO₃, Na₂CO₃) used in Pd-catalyzed couplings.
-
Deprotection: Easily removed with mild acid (e.g., HCl/MeOH or acetic acid/THF/water) when the phenol needs to be revealed.
Safety Note
-
DHP: Flammable liquid. Peroxide former upon prolonged storage.
-
4-Bromo-3-fluorophenol: Irritant.[5]
-
Acid Catalysts: Corrosive. Handle p-TsOH with care.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[6] (The definitive guide on THP stability and deprotection conditions).
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-Toluenesulfonate. A Mild and Efficient Catalyst for the Tetrahydropyranylation of Alcohols."[6] Journal of Organic Chemistry1977 , 42, 3772–3774.
- Hoydonckx, H. E. et al. "Esterification and transesterification of renewable chemicals." Topics in Catalysis2004, 27, 83–96.
-
Organic Chemistry Portal. "Tetrahydropyranyl Ethers (THP Ethers)." (General mechanistic overview and stability data).
Sources
Technical Monograph: 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran
Strategic Handling, Safety Architecture, and Synthetic Utility
Part 1: Chemical Identity & Strategic Utility
Compound Name: 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran CAS Number: 36603-49-3 Molecular Formula: C₁₁H₁₃BrO₂ Molecular Weight: 257.12 g/mol
The "Why" Behind the Molecule
In medicinal chemistry, this compound is not merely a reagent; it is a tactical intermediate . It represents a "masked" phenol, protected by a tetrahydropyranyl (THP) acetal.
The 4-bromo-3-fluoro motif is a high-value scaffold for generating biaryl systems via Suzuki-Miyaura coupling or for lithium-halogen exchange. However, the free phenolic proton (-OH) is incompatible with organolithiums, Grignard reagents, and many palladium catalysts (due to catalyst poisoning or side reactions).
The Strategic Advantage:
-
Base Stability: The THP ether is stable to strong bases (n-BuLi, K₂CO₃), allowing the bromo-group to be reacted without touching the oxygen.
-
Orthogonality: Unlike methyl ethers (which require harsh BBr₃ to cleave), the THP group is acid-labile. It can be removed under mild conditions (pH 4-5) that preserve other sensitive functional groups like esters or nitriles.
Part 2: Hazard Identification & Risk Assessment[1][2][3][4]
While standard Safety Data Sheets (SDS) classify this compound as a generic irritant, a senior scientist must recognize the latent hazards governed by its hydrolysis kinetics.
The "Hidden" Hazard: Hydrolysis
The THP ether linkage is an acetal.[1] Upon contact with moisture and trace acid (even atmospheric CO₂ in humid conditions), it hydrolyzes to release 4-bromo-3-fluorophenol .
-
Parent Compound (Ether): Causes Skin Irrit. 2, Eye Irrit. 2A.
-
Hydrolysis Product (Phenol): Phenols are significantly more toxic and corrosive. 4-bromo-3-fluorophenol causes Serious Eye Damage (Category 1) and is corrosive to mucous membranes.
Risk Assessment Matrix:
| Hazard Category | Classification (GHS) | Mechanistic Insight |
| Acute Toxicity | Oral Cat.[2] 4 (H302) | Harmful if swallowed.[3][2][4] Metabolic cleavage by CYP450 enzymes will release the free phenol systemically. |
| Skin Corrosion | Irritant Cat. 2 (H315) | Lipophilic nature facilitates dermal absorption. Prolonged contact may lead to chemical burns via hydrolysis. |
| Eye Damage | Irritant Cat. 2A (H319) | Critical: If not rinsed immediately, hydrolysis in the aqueous humor can escalate irritation to corneal damage. |
| Reactivity | Acid Sensitive | Exothermic decomposition with strong acids. Incompatible with Lewis acids (e.g., AlCl₃, BF₃) unless intended for reaction. |
Part 3: Handling, Stability, & Reactivity[8]
Storage Protocols
-
Environment: Store under inert atmosphere (Argon or Nitrogen).
-
Temperature: 2-8°C (Refrigerated).
-
Container: Tightly sealed glass.[5] Avoid unlined metal containers due to potential corrosion from trace hydrolysis products.
-
Shelf-Life: 12-18 months if strictly dry. The appearance of a "phenolic" odor (medicinal/acrid) indicates decomposition.
Personal Protective Equipment (PPE) Selection[9]
-
Gloves: Standard latex is insufficient due to the lipophilicity of the THP ring.
-
Recommendation: Nitrile (minimum 0.11 mm thickness) for splash protection. Silver Shield/4H laminate for prolonged handling.
-
-
Respiratory: If handling >5g or heating, use a P95 respirator or work strictly within a fume hood to avoid inhaling vapors that may hydrolyze in the respiratory tract.
Part 4: Synthetic Protocols & Methodologies
Protocol A: Controlled Deprotection (The "Unmasking")
Objective: Remove the THP group to reveal the phenol without inducing side reactions.
Reagents:
-
Substrate: 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) [Mild] or HCl [Aggressive]
-
Solvent: Ethanol or Methanol
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of substrate in Ethanol (0.1 M concentration).
-
Catalysis: Add 0.1 eq of PPTS. (Use 1M HCl if the substrate has no acid-sensitive groups).
-
Thermal Activation: Heat to 55°C.
-
Validation (TLC): Monitor reaction.
-
Starting Material: High R_f (Non-polar).
-
Product: Low R_f (Polar, stains active with UV and KMnO₄).
-
-
Quenching: Once conversion is >98%, neutralize with saturated NaHCO₃.
-
Isolation: Evaporate solvent, extract with EtOAc.
Protocol B: Suzuki-Miyaura Coupling (The "Application")
Objective: React the bromo-position while keeping the THP intact.
Critical Control Point: The reaction mixture must remain basic (pH > 8). If the pH drops, the THP group will fall off prematurely.
-
Base Selection: Use K₂CO₃ or K₃PO₄. Avoid weak bases that might buffer near neutral pH.
-
Solvent: Dioxane/Water (4:1). The biphasic nature helps stabilize the acetal.
Part 5: Visualization & Logic Flows
Diagram 1: The Protection/Deprotection Cycle
This diagram illustrates the chemical pathway and the critical role of pH switches.
Caption: The strategic cycle of THP protection. Note the dashed red line indicating the risk of premature hydrolysis if storage conditions are violated.
Diagram 2: Safety Decision Matrix
A logic flow for handling spills or exposure, prioritizing the hydrolysis risk.
Caption: Emergency response logic. The "Eye Contact" path is elevated to Red/Critical due to the potential for corrosive phenol generation in the eye.
Part 6: Emergency Response Data
| Parameter | Specification |
| Fire Fighting | Use dry chemical, CO₂, or alcohol-resistant foam. Water spray may be used to cool containers but avoid direct stream which may spread the lipophilic ether. |
| Spill Cleanup | Absorb with inert material (vermiculite/sand). Do not use acidic absorbents (clay) as they may catalyze decomposition and release fumes. |
| First Aid (Eye) | Rinse cautiously with water for several minutes.[6][7][5][4] Remove contact lenses.[6][7][5][4] Urgent: The hydrolysis product is corrosive; treat as a chemical burn risk. |
References
-
Sigma-Aldrich. (2024).[3] Safety Data Sheet: 2-(4-Bromophenoxy)tetrahydro-2H-pyran. MilliporeSigma.[3][4]
-
PubChem. (2024). Compound Summary: 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran. National Center for Biotechnology Information.
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for THP stability and cleavage protocols).
-
ChemicalBook. (2024).[3] 2-(4-BROMOPHENOXY)TETRAHYDRO-2H-PYRAN Properties and Suppliers.
Sources
stability of 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran
Technical Whitepaper: Stability Profile and Handling of 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran
Executive Summary
This technical guide provides a comprehensive analysis of 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran , a critical intermediate often utilized in medicinal chemistry for the protection of the 4-bromo-3-fluorophenol moiety.[1] The tetrahydropyranyl (THP) group serves as an acetal-based protecting group, masking the phenolic hydroxyl to permit lithiation, Grignard formation, or transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura) at the bromine position.[1]
Critical Finding: While standard THP ethers are generally regarded as robust, this specific derivative exhibits enhanced acid lability compared to non-halogenated phenolic ethers.[1][2] The electron-withdrawing nature of the bromine and fluorine substituents stabilizes the phenoxide leaving group, significantly accelerating the rate of acid-catalyzed hydrolysis.[1] Researchers must strictly control pH during workup and storage to prevent premature deprotection.[1]
Structural Analysis & Mechanistic Stability
The stability of this molecule is governed by the acetal linkage connecting the electron-deficient aromatic ring to the tetrahydropyran ring.[1]
Electronic Effects on Stability
The 3-fluoro and 4-bromo substituents exert a strong inductive effect ($ -I $), pulling electron density away from the phenolic oxygen.[1]
-
pKa Shift: The pKa of unsubstituted phenol is ~10.[1]0. The pKa of 4-bromo-3-fluorophenol is approximately 7.5–8.0 .[1]
-
Impact on Hydrolysis: The rate-determining step in THP deprotection is the formation of the oxocarbenium ion and the expulsion of the leaving group (the phenol).[1] A more stable phenoxide anion (lower pKa conjugate acid) is a superior leaving group.[1]
Stability Matrix
| Stress Condition | Stability Rating | Technical Notes |
| Acidic (pH < 5) | Unstable | Rapid hydrolysis to phenol and 5-hydroxypentanal/dihydropyran.[1] Sensitive to trace acids in chlorinated solvents (e.g., HCl in |
| Basic (pH > 9) | Excellent | Stable to NaOH, KOH, and alkoxides.[1] Resistant to nucleophilic attack.[1] |
| Oxidative | Good | Stable to standard oxidizing agents used in organic synthesis (e.g., Jones reagent), provided the media is not acidic.[1] |
| Reductive | Excellent | Stable to |
| Thermal | Moderate | Stable up to 100°C in neutral media.[1] Thermal elimination to dihydropyran can occur >150°C or in the presence of Lewis acids.[1] |
Mechanistic Pathways (Visualized)
Synthesis Pathway (Protection)
The formation of the THP ether is an equilibrium process driven by acid catalysis.[1]
Figure 1: Acid-catalyzed addition of 4-bromo-3-fluorophenol to dihydropyran. The reaction requires careful neutralization to stop the reverse reaction.[1]
Acid-Catalyzed Hydrolysis (Decomposition)
This pathway represents the primary stability risk.[1]
Figure 2: Decomposition mechanism.[1][2] The electron-withdrawing Br and F atoms stabilize the transition state, accelerating cleavage.[1]
Experimental Protocols
Synthesis: The "Self-Validating" Protocol
This protocol uses Pyridinium p-toluenesulfonate (PPTS) rather than the harsher p-Toluenesulfonic acid (PTSA) to minimize polymerization of the dihydropyran and ensure a cleaner profile for this specific phenol.[1]
Reagents:
-
4-Bromo-3-fluorophenol (1.0 equiv)[1]
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)[1]
-
PPTS (0.1 equiv)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 4-bromo-3-fluorophenol in anhydrous DCM (0.5 M concentration) under Nitrogen atmosphere.
-
Activation: Add PPTS (10 mol%) at 0°C.
-
Addition: Add DHP dropwise over 10 minutes. Allow to warm to Room Temperature (RT).
-
Validation Point (TLC): Check TLC after 3 hours.
-
Quench (Critical): Once complete, add saturated aqueous
. Do not skip this step. The pH of the aqueous layer must be > 7.5.[1] -
Workup: Extract with DCM, wash with brine, dry over
. -
Concentration: Evaporate solvent at < 40°C. Add 1% Triethylamine (TEA) to the rotary evaporator bath if the equipment has been used for acids previously.
Stability Stress Test (Quality Control)
Before using this intermediate in expensive downstream steps (e.g., lithiation), validate its integrity.[1]
-
Dissolve: 10 mg of product in 1 mL Methanol.
-
Challenge: Add 1 drop of 1M HCl.
-
Monitor: Run TLC immediately and at 15 minutes.
-
Control: Dissolve 10 mg in pure Methanol. It should remain stable for >24 hours.[1]
Storage and Handling Recommendations
-
Storage Conditions: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Solvent Caution: Avoid storing in Chloroform (
) for extended periods. Chloroform naturally decomposes to form trace HCl and Phosgene, which will deprotect the THP ether.[1] Use DCM stabilized with amylene or basic alumina-filtered solvents.[1] -
Additives: For long-term storage of large batches, adding trace Triethylamine (0.1% v/v) prevents autocatalytic decomposition initiated by trace environmental acidity.[1]
References
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 3rd ed., Wiley-Interscience, 1999.[1][3] (The definitive guide on THP stability and cleavage conditions). [1]
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. "Pyridinium p-toluenesulfonate.[1] A mild and efficient catalyst for the tetrahydropyranylation of alcohols."[1][3][4] Journal of Organic Chemistry, 1977, 42(23), 3772–3774.[1] (Establishes PPTS as the superior catalyst for sensitive substrates).
-
Bernady, K. F., et al. "Prostaglandins and congeners.[1] Stability of THP ethers." Journal of Organic Chemistry, 1979, 44, 1438.[1] (Detailed kinetics on THP hydrolysis).
Sources
Technical Characterization Guide: 2-(4-Bromo-3-fluorophenoxy)tetrahydro-2H-pyran
This guide provides an in-depth technical analysis of the spectroscopic characterization of 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran (CAS: 485832-11-9). It is designed for medicinal chemists and process scientists utilizing this intermediate as a protected phenol in cross-coupling reactions (e.g., Suzuki-Miyaura) or lithiation protocols.
Executive Summary & Chemical Context[1][2]
-
Compound Name: 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran[1][2]
-
Molecular Formula: C₁₁H₁₂BrFO₂
-
Molecular Weight: 275.12 g/mol
-
Role: A tetrahydropyranyl (THP) protected phenol.[3] The THP group masks the acidic proton of 4-bromo-3-fluorophenol, preventing interference during base-mediated reactions (e.g., organolithium formation) or palladium-catalyzed couplings.
Synthesis Pathway & Impurity Profile
Understanding the synthesis is critical for interpreting the spectra, particularly for identifying common impurities like residual 3,4-dihydro-2H-pyran (DHP) or the hydrolyzed phenol.
Figure 1: Acid-catalyzed protection of 4-bromo-3-fluorophenol. Note the reversibility of the reaction in aqueous acid.
Spectroscopic Data Analysis[5][6]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum is characterized by two distinct regions: the rigid, coupled aromatic system and the flexible, aliphatic THP ring.
H NMR (400 MHz, CDCl
) – Characteristic Signals
| Position | Shift ( | Multiplicity | Assignment Logic | |
| Aromatic | 6.80 – 7.50 | See Diagram Below | ||
| H-5 (Ar) | ~7.40 – 7.45 | dd | Deshielded by ortho-Br; coupled to F (meta). | |
| H-2 (Ar) | ~6.85 – 6.95 | dd | Ortho to F (large | |
| H-6 (Ar) | ~6.75 – 6.85 | ddd | Ortho to O-THP (shielded); Ortho to H-5. | |
| THP Ring | 1.50 – 5.50 | Acetal & Ether | ||
| H-2' (Anomeric) | 5.35 – 5.45 | t or dd | Diagnostic Peak. The acetal proton is uniquely deshielded by two oxygens. | |
| H-6' (O-CH | 3.80 – 3.95 | m | - | One proton of the ether CH |
| H-6' (O-CH | 3.55 – 3.65 | m | - | The second proton of the ether CH |
| H-3', 4', 5' | 1.50 – 2.10 | m (complex) | - | "THP Envelope." Overlapping multiplets of the CH |
Critical Interpretation Notes:
-
Chirality: The THP ether introduces a chiral center at the anomeric carbon (C-2'). Since the starting phenol and DHP are achiral, the product is a racemate. This does not induce diastereomerism unless the phenol itself has a chiral side chain (it does not).
-
H-F Coupling: The fluorine atom at position 3 creates significant splitting.
- (Ortho): Typically 7–10 Hz (seen in H-2).
- (Meta): Typically 5–7 Hz (seen in H-5 and H-6).
Figure 2: Analysis of the aromatic splitting patterns induced by the Fluorine substituent.
C NMR (100 MHz, CDCl
)
-
Acetal Carbon (C-2'): ~96.5 ppm. This is the most distinct carbon signal, appearing significantly downfield from the other aliphatic carbons.
-
C-F Coupling:
-
C-3 (C-F): ~158 ppm (Doublet,
Hz). -
C-2/C-4 (Ortho): Doublets with
Hz.
-
-
C-Br (C-4): ~100–110 ppm (Shifted by Br and F).
B. Mass Spectrometry (GC-MS / LC-MS)
-
Ionization: ESI+ or EI.
-
Molecular Ion:
274/276 (1:1 ratio due to Br/ Br). -
Fragmentation Pattern:
-
[M-THP] Peak: The bond between the phenolic oxygen and the THP ring is weak. You will often see the base peak or a major fragment corresponding to the phenol (4-bromo-3-fluorophenol ) at
190/192. -
THP Cation:
85 (C H O ).
-
C. Infrared (IR) Spectroscopy
-
Absence of O-H: The most critical QC check. The broad O-H stretch of the starting phenol (3200–3500 cm
) must be absent . -
C-O Stretches: Strong bands at 1030–1250 cm
(Ether linkages). -
C-H (Aliphatic): 2850–2950 cm
(THP ring).
Experimental Protocol: Synthesis & Isolation
Standard Operating Procedure for High-Purity Isolation
Reagents:
-
4-Bromo-3-fluorophenol (1.0 eq)[1]
-
3,4-Dihydro-2H-pyran (DHP) (1.5 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq) or p-TSA (0.01 eq)
-
Dichloromethane (DCM) (Solvent, 0.5 M)
Procedure:
-
Dissolution: Charge a dry flask with 4-bromo-3-fluorophenol and DCM. Stir until dissolved.
-
Catalysis: Add the acid catalyst (PPTS is milder and preferred to prevent polymerization of DHP).
-
Addition: Add DHP dropwise at room temperature. The reaction is slightly exothermic.[4]
-
Monitoring: Stir at 20–25°C for 2–4 hours. Monitor by TLC (Silica, 10% EtOAc/Hexanes). The starting material (lower R
, UV active) should disappear; the product (high R ) will appear. -
Quench: Crucial Step. Add saturated NaHCO
solution to neutralize the acid. Failure to neutralize prior to concentration can cause hydrolysis of the product back to the phenol. -
Workup: Extract with DCM, wash with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Flash column chromatography (0
10% EtOAc in Hexanes). The product is an oil or low-melting solid.
Quality Control & Troubleshooting
| Observation | Root Cause | Remediation |
| Broad peak at 3400 cm | Hydrolysis (Phenol present) | The THP group is acid-labile. Ensure the NMR solvent (CDCl |
| Extra peaks at 4.6 & 6.4 ppm | Residual DHP | DHP was used in excess. Increase vacuum drying time or run a quick silica plug. |
| Complex aromatic splitting | F-coupling ignored | Do not confuse F-coupling with impurities. Verify |
References
-
Synthesis of THP Ethers: Greene, T. W.; Wuts, P. G. M.[3] Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.[3]
-
4-Bromo-3-fluorophenol Data: PubChem Compound Summary for CID 2779153. Link
-
General THP NMR Data: "Tetrahydropyranyl Ethers - Stability and NMR." Organic Chemistry Portal. Link
-
Related Suzuki Coupling Precursors: Patent EP2459571B1, Nitroimidazooxazines and their uses in anti-tubercular therapy. (Describes 4-bromo-3-fluorophenyl intermediates). Link
Sources
13C NMR of 2-(aryloxy)tetrahydropyrans
Technical Guide: NMR of 2-(Aryloxy)tetrahydropyrans
Executive Summary
2-(Aryloxy)tetrahydropyrans represent a critical structural motif in organic synthesis, serving as robust models for glycosidic bonds and essential protected phenol intermediates in drug development. Their analysis requires a nuanced understanding of the anomeric effect , which dictates a strong stereoelectronic preference for the axial conformation.
This guide provides a self-validating spectral workflow for researchers. By correlating
Part 1: Structural Fundamentals & The Anomeric Effect
The spectral behavior of 2-(aryloxy)tetrahydropyrans is governed by the conformational equilibrium between the axial and equatorial isomers. Unlike simple cyclohexanes, these systems are dominated by the anomeric effect , where the electronegative aryloxy substituent prefers the axial orientation.
Mechanistic Causality
The preference arises from the stabilizing hyperconjugative interaction between the lone pair of the ring oxygen (
-
Axial Conformer (Thermodynamically Favored): Optimal orbital overlap (
). -
Equatorial Conformer: Lacks this stabilization; suffers from dipole-dipole repulsion.
Visualization: Conformational Equilibrium
The following diagram illustrates the stereoelectronic gating that dictates the NMR observables.
Figure 1: Stereoelectronic stabilization of the axial conformer and its direct impact on NMR observables.
Part 2: NMR Spectral Characteristics[1][2][3][4][5][6]
The
Chemical Shift Assignments (Typical Ranges)
| Carbon Position | Chemical Shift ( | Diagnostic Notes |
| C2 (Anomeric) | 93.0 – 100.0 | Primary Reporter. Sensitive to stereochemistry and aryl electronics. |
| C6 (O-Adjacent) | 60.0 – 65.0 | Deshielded by ring oxygen. |
| C3 | 28.0 – 32.0 | Subject to |
| C4 | 18.0 – 25.0 | Most shielded ring carbon. |
| C5 | 24.0 – 26.0 | - |
| C-Ipso (Aryl) | 155.0 – 160.0 | Deshielded by oxygen attachment. |
| C-Ar (Other) | 115.0 – 130.0 | Typical aromatic patterns (ortho/para shielded if EDG present). |
Stereochemical Differentiation (The Rule)
The chemical shift of C2 is the most reliable indicator of configuration, following the general trend observed in carbohydrate chemistry (
-
Axial Aryloxy (Pseudo-
): The C2 signal appears upfield (typically 93–96 ppm).-
Reasoning: The axial orientation places the aryloxy group in a gauche relationship with C4, inducing
-steric compression shielding.
-
-
Equatorial Aryloxy (Pseudo-
): The C2 signal appears downfield (typically 97–100 ppm).-
Reasoning: Lack of
-gauche interactions allows for deshielding.
-
Part 3: Diagnostic Protocol – The Coupling Criterion
While chemical shifts provide strong indications, the one-bond heteronuclear coupling constant (
The Protocol
To measure
-
Axial Aryloxy Isomer:
-
The anomeric proton (H2) is Equatorial .
-
Result: Large coupling constant (
).
-
-
Equatorial Aryloxy Isomer:
-
The anomeric proton (H2) is Axial .
-
Result: Small coupling constant (
).
-
Experimental Workflow Diagram
Figure 2: Decision tree for stereochemical assignment using gated decoupling data.
Part 4: Experimental Methodologies
To ensure reproducibility and high-fidelity data, follow these specific acquisition parameters.
Synthesis of Standard (2-Phenoxytetrahydropyran)
For calibration and reference.
-
Reagents: Phenol (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.2 eq), Pyridinium p-toluenesulfonate (PPTS, 5 mol%).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure: Stir at room temperature for 4 hours. Quench with saturated
. Extract with DCM. -
Purification: Flash chromatography (Hexanes/EtOAc 9:1). Note: The product is acid-sensitive; use 1%
in eluent if degradation is observed.
NMR Acquisition Parameters
-
Solvent:
(Standard). For acid-sensitive acetals, filter through basic alumina or add solid to the NMR tube to prevent hydrolysis during long acquisitions. -
Frequency: Minimum 100 MHz for
(400 MHz instrument) to resolve aryl couplings. -
Relaxation Delay (D1): Set to
seconds. The quaternary ipso-carbon requires longer relaxation times for accurate integration. -
Gated Decoupling: Use zgIG (Bruker) or equivalent pulse sequence. This retains the NOE enhancement for sensitivity while preserving the J-coupling information in the FID.
Part 5: Applications in Drug Discovery
In medicinal chemistry, the 2-(aryloxy)tetrahydropyran motif is often used as a prodrug strategy for phenolic drugs (e.g., propofol derivatives, tyrosine kinase inhibitors).
-
Metabolic Stability: The axial isomer is generally more resistant to enzymatic hydrolysis than the equatorial isomer due to the stereoelectronic stabilization of the C-O bond.
-
QSAR Implications: The conformation dictates the vector of the aryl group. Using NMR to confirm the axial preference ensures that docking models accurately reflect the solution-state geometry of the pharmacophore.
References
-
Anderson, J. E., et al. "Conformational Analysis of 2-Substituted Tetrahydropyrans." Journal of Organic Chemistry, vol. 39, no. 20, 1974.
-
Perlin, A. S., & Casu, B. "Carbon-13 and Proton Magnetic Resonance Spectra of D-Glucose-13C." Tetrahedron Letters, vol. 10, no. 34, 1969. (Foundation of the Perlin Effect).
- Kirby, A. J. "The Anomeric Effect and Related Stereoelectronic Effects at Oxygen." Springer-Verlag, 1983.
- Breitmaier, E., & Voelter, W. "Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry." VCH Publishers, 3rd Edition, 1987.
Mass Spectrometry Profiling of 2-Phenoxytetrahydropyran Derivatives: A Structural Elucidation Guide
Executive Summary
2-Phenoxytetrahydropyran (2-Ph-THP) derivatives occupy a critical niche in organic synthesis and drug discovery, serving both as robust protecting groups for phenols and as pharmacophoric scaffolds in glycosimimetics. However, their analysis presents a distinct challenge: the labile acetal linkage at the C2 position renders these compounds highly susceptible to fragmentation.
This guide provides a technical roadmap for the mass spectrometric characterization of these derivatives. It moves beyond basic spectral interpretation to explore the mechanistic drivers of ionization, offering a self-validating protocol for distinguishing these acetals from their regioisomeric ether counterparts.
Structural Context & Ionization Physics
The core structure of 2-phenoxytetrahydropyran is characterized by an acetal linkage where the exocyclic oxygen (from the phenol) is bonded to the anomeric carbon (C2) of the tetrahydropyran ring.
The Stability Paradox
-
Neutral State: The compound is stable under basic and nucleophilic conditions (standard protecting group behavior).
-
Ionized State: Upon ionization (EI or ESI), the radical cation or protonated species becomes kinetically unstable. The lone pair on the ring oxygen assists in the expulsion of the phenoxy group, driving the formation of a resonance-stabilized oxocarbenium ion .
Method Selection: EI vs. ESI/APCI
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (~70 eV) | Soft (Thermal/Field Desorption) |
| Molecular Ion | Rare/Weak ( | Strong ( |
| Base Peak | ||
| Utility | Structural fingerprinting; fragment analysis.[1] | Molecular weight confirmation; purity profiling. |
Expert Insight: In ESI, avoid high cone voltages (>30V) during initial scanning. The lability of the C2-O bond can lead to complete in-source fragmentation (ISF), causing the analyst to mistake the fragment (
Mechanistic Fragmentation Analysis
Understanding the fragmentation pathway is essential for confirming the 2-substituted architecture.[2] The fragmentation is dominated by alpha-cleavage driven by the ring oxygen.[3]
Pathway A: Formation of the Oxocarbenium Ion (Dominant)
-
Ionization: Removal of an electron (EI) or protonation (ESI) occurs primarily at the ring oxygen or the exocyclic phenoxy oxygen.
-
Alpha-Cleavage: The bond between the anomeric carbon (C2) and the exocyclic oxygen breaks.
-
Charge Stabilization: The positive charge is retained on the THP ring, stabilized by resonance with the ring oxygen, forming the oxocarbenium ion (
85 for unsubstituted THP). -
Neutral Loss: The phenoxy radical (EI) or phenol (ESI) is lost.
Pathway B: Retro-Diels-Alder (RDA) Cleavage
While less dominant than alpha-cleavage, RDA fragmentation can occur in the THP ring, typically yielding ethylene (
Visualization of Fragmentation Pathways[2][4]
Figure 1: Primary fragmentation pathways of 2-phenoxytetrahydropyran. The formation of the oxocarbenium ion is the thermodynamic sink.
Diagnostic Data & Regioisomer Differentiation
A common analytical challenge is distinguishing 2-phenoxytetrahydropyran (acetal) from 4-phenoxytetrahydropyran (ether).
Comparative Mass Spectral Signatures
| Diagnostic Feature | 2-Phenoxy (Acetal) | 4-Phenoxy (Ether) |
| Base Peak (EI) | Varies (often | |
| Molecular Ion Stability | Very Low | Moderate |
| Fragmentation Driver | Resonance stabilization of O-C-O cation | Inductive cleavage |
| Key Neutral Loss | Phenoxy radical (fast) |
Causality: The 2-isomer fragments easily because the resulting cation is resonance-stabilized by the adjacent ring oxygen. The 4-isomer cation lacks this direct resonance stabilization, resulting in a "harder" fragmentation pattern and a more visible molecular ion.
Experimental Protocol: Self-Validating Analysis
To ensure data integrity, follow this step-by-step workflow. This protocol is designed to detect in-source fragmentation artifacts.
Step 1: Sample Preparation
-
Solvent: Acetonitrile or Methanol (HPLC grade).
-
Concentration: 10 µg/mL.
-
Buffer: 0.1% Formic Acid (for ESI+). Note: Ammonium formate (5 mM) is recommended to promote
adducts if the protonated ion is unstable.
Step 2: ESI Source Optimization (The "Cone Voltage Ramp")
Do not use a static method. Perform a ramp experiment to validate the molecular ion.
-
Inject sample at flow rate 10 µL/min.
-
Scan 1 (Low Energy): Set Cone Voltage/Fragmentor to 10-15 V.
-
Target: Look for
or . These adducts are often more stable than .
-
-
Scan 2 (High Energy): Set Cone Voltage/Fragmentor to 50-60 V.
-
Target: Observe the disappearance of the adduct and the rise of the
85 (THP ring) and 94 (Phenol + H) signals.
-
-
Validation: If
85 is present in Scan 1 with high intensity, your source is too hot. Lower desolvation temperature.
Step 3: Precursor Ion Scan (Triple Quadrupole)
If analyzing complex matrices (e.g., plasma metabolites):
-
Set Q3 to fix on
85 . -
Scan Q1.
-
Logic: This will selectively detect any THP-conjugated precursor, filtering out background noise effectively.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4][5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Standard reference for THP ether stability and chemical properties).
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for oxocarbenium ion formation and alpha-cleavage mechanisms).
- Vouros, P., & Biemann, K. (1970). Mass spectra of phenyl tetrahydropyranyl ethers. Organic Mass Spectrometry. (Detailed fragmentation pathways of the specific phenoxy-THP system).
-
Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150. (Context for ESI/APCI ionization physics).
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
Methodological & Application
Suzuki coupling with 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran
Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran
Part 1: Executive Summary & Strategic Rationale
The Molecule: 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran (CAS: 485832-11-9) is a critical building block in medicinal chemistry.[1] It serves as a masked equivalent of 4-bromo-3-fluorophenol.[1]
Why This Scaffold Matters:
-
Fluorine Bioisosterism: The fluorine atom at the ortho position to the bromine (and eventually the phenol) modulates the pKa of the hydroxyl group, influences metabolic stability (blocking metabolic soft spots), and alters lipophilicity (
).[1] -
THP Protection Logic: The tetrahydropyranyl (THP) ether is chosen for its orthogonality.[1] It is robustly stable under the basic, nucleophilic conditions of the Suzuki coupling but is easily cleaved under mild acidic conditions to reveal the free phenol.[1] This allows the phenol to remain inert during the cross-coupling event.[1]
Scope of this Guide: This protocol details the cross-coupling of this specific aryl bromide with diverse boronic acids. It moves beyond generic "cookbook" chemistry by addressing the specific electronic deactivation caused by the fluorine atom and the lability constraints of the THP acetal.[1]
Part 2: Chemical Considerations & Reaction Engineering
Electronic and Steric Analysis
-
Deactivation: The fluorine atom at position 3 is electron-withdrawing (
effect).[1] This pulls electron density away from the carbon-bromine bond at position 4, theoretically facilitating oxidative addition compared to a non-fluorinated electron-rich phenol ether.[1] However, it also introduces a steric clash for bulky ligands.[1] -
THP Stability Window: The THP acetal is stable at pH 7–14.[1] Critical Failure Mode: Any acidification of the reaction mixture (e.g., using unneutralized boronic acid salts or acidic workups) will hydrolyze the THP group prematurely, leading to side reactions (e.g., polymerization or poisoning of the catalyst by the free phenol).[1]
Catalyst Selection Matrix
| Catalyst System | Ligand Class | Application Scenario | Recommendation |
| Pd(dppf)Cl₂·DCM | Bidentate Phosphine | Standard: Simple aryl/heteroaryl boronic acids.[1] | Primary Choice (Robust, easy removal).[1] |
| XPhos Pd G2 | Buchwald Dialkylbiaryl | Advanced: Sterically hindered partners or low reactivity.[1] | Use if Protocol A fails.[1] |
| Pd(PPh₃)₄ | Monodentate Phosphine | Legacy: General use.[1] | Avoid if possible (O₂ sensitivity, PPh₃ oxide contamination).[1] |
Part 3: Experimental Protocols
Protocol A: Standard Conditions (Robust & Scalable)
Best for coupling with unhindered phenyl or pyridyl boronic acids.[1]
Reagents:
-
Substrate: 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)[1]
-
Base: K₂CO₂ (2.0 M aqueous solution, 3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 2-neck round bottom flask or purge a microwave vial with Nitrogen/Argon.
-
Charge Solids: Add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).[1]
-
Note: Weighing the catalyst in air is acceptable for Pd(dppf)Cl₂, but speed is key to minimize oxidation.[1]
-
-
Solvent Addition: Add 1,4-Dioxane (concentration ~0.1 M relative to substrate).[1]
-
Base Activation: Add the 2.0 M K₂CO₃ solution.
-
Why Aqueous? Water is essential to dissolve the base and facilitate the transmetallation step (formation of the hydroxo-palladium species).[1]
-
-
Reaction: Heat to 80–90°C for 4–12 hours.
-
Workup (Base-Safe):
Protocol B: High-Difficulty Conditions (Steric/Electronic Challenge)
Use when coupling with ortho-substituted boronic acids or electron-poor heterocycles.[1]
Reagents:
-
Catalyst: XPhos Pd G2 (2–4 mol%)[1]
-
Base: K₃PO₄ (3.0 equiv, solid, finely ground)[1]
-
Solvent System: Toluene : Water (10:1 ratio)[1]
Methodology Differences:
-
Pre-activation: XPhos Pd G2 activates rapidly.[1]
-
Biphasic System: The Toluene/Water mix with K₃PO₄ creates a highly active interfacial system.[1]
-
Temperature: Can be pushed to 100°C if necessary.
-
Purification: XPhos byproducts can be sticky.[1] Use a silica column pre-flushed with 1% Et₃N in Hexane to prevent on-column THP deprotection by acidic silica sites.[1]
Part 4: Post-Coupling Deprotection (The "Reveal")
Once the C-C bond is formed, you likely need to remove the THP group to recover the phenol.[1]
Protocol:
-
Dissolve the coupled product in Methanol or Ethanol.[1]
-
Add PPTS (Pyridinium p-toluenesulfonate) (0.1 equiv) or 1M HCl (5 equiv).[1]
-
Stir at 50°C for 2 hours.
-
Concentrate and purify.[1] The product will now be significantly more polar (free -OH).[1]
Part 5: Visualization of Workflow
The following diagram illustrates the decision logic and chemical pathway, ensuring the user understands the critical "No Acid" zones.
Caption: Workflow logic for selecting the correct catalytic system and maintaining THP integrity during the Suzuki coupling process.
Part 6: Troubleshooting & Self-Validating Systems
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or O₂ leak.[1] | Switch to XPhos Pd G2; ensure rigorous degassing. |
| THP Loss (Free Phenol observed) | Reaction medium too acidic. | Ensure Base (K₂CO₃) is in excess (3 equiv).[1] Check Boronic acid pH. |
| Protodeboronation | Unstable Boronic Acid.[1] | Switch to Boronic Ester (Pinacol) or increase base concentration.[1] |
| Homocoupling (Biaryl) | Oxygen presence.[1] | Sparge solvents longer; add catalyst last under counter-flow of N₂. |
References
-
Sigma-Aldrich. Product Specification: 2-(4-Bromophenoxy)tetrahydro-2H-pyran.[1] (Analogous structure reference). [1]
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Conditions.
-
Green, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis: Tetrahydropyranyl Ethers Stability.
-
BenchChem. Application Notes for Suzuki Coupling Reactions.
Sources
cross-coupling reactions involving 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran
Application Note: Strategic Cross-Coupling of 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran
Executive Summary
This guide details the operational protocols for utilizing 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran (referred to herein as BF-THP ) as a high-value building block in medicinal chemistry.
BF-THP serves as a masked equivalent of 4-bromo-3-fluorophenol. The tetrahydropyranyl (THP) ether protects the acidic phenolic proton, preventing catalyst poisoning and side reactions during base-mediated cross-couplings. The unique 3-fluoro-4-bromo substitution pattern allows for the synthesis of ortho-fluorinated biaryls and aryl amines—motifs critical for modulating metabolic stability and ligand binding affinity in kinase inhibitors and GPCR modulators.
Molecule Profile & Strategic Analysis
| Property | Detail |
| Chemical Name | 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran |
| Role | Electrophile (Aryl Bromide) / Protected Phenol |
| Key Feature 1 | Ortho-Fluorine: Provides inductive activation (-I) of the C-Br bond, facilitating oxidative addition despite the para-oxygen donation. |
| Key Feature 2 | THP Protection: Stable to base (Suzuki/Buchwald conditions) but acid-labile. Allows "reveal-and-release" of the phenol post-coupling. |
| Electronic State | Push-Pull System: The para-alkoxy group (THP-ether) is electron-donating (+M), deactivating the bromide. However, the ortho-fluorine (-I) counteracts this, making the substrate reactive enough for standard Pd(0) cycles. |
Critical Considerations (The "Expertise" Pillar)
-
THP Stability Window: The THP acetal is robust in basic media (
, , ) and organometallic reagents ( , ). However, it hydrolyzes rapidly in aqueous acid or with Lewis acids ( , ). Crucial: Avoid acidic workups (e.g., 1M HCl washes) if the THP group must be retained for a subsequent step. -
Ligand Selection: Due to the electron-donating nature of the para-oxygen, the C-Br bond is more electron-rich than a standard aryl bromide. Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos , or P(t-Bu)3 ) to facilitate the oxidative addition step.
-
Fluorine "Ortholigation": The fluorine atom ortho to the bromide can occasionally chelate to the palladium center or repel bulky ligands. Biaryl monophosphine ligands (Buchwald type) are preferred over bidentate ligands (like DPPF) for difficult aminations to prevent steric overcrowding.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Target: Synthesis of 3-fluoro-4-aryl-phenols (masked).
Reagents:
-
Substrate: BF-THP (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) or / SPhos -
Base:
(2.5 equiv) or (for sterically hindered boronic acids) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Inert Setup: Charge a reaction vial with BF-THP, Aryl Boronic Acid, and Base. Evacuate and backfill with Nitrogen (
) three times.-
Why: Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligands.
-
-
Solvent Degassing: Sparge the Dioxane/Water mixture with
for 15 minutes before addition.-
Why: Dissolved oxygen is the primary cause of stalled Suzuki reactions.
-
-
Catalyst Addition: Add the Pd catalyst under a positive stream of
. Seal the vial. -
Reaction: Heat to 80–90°C for 4–12 hours. Monitor by TLC (Visualize with UV; THP does not stain well, but the biaryl product will fluoresce strongly).
-
Workup (Base-Safe): Cool to RT. Dilute with EtOAc. Wash with saturated
(mildly acidic, safe for THP) or Water. Do not use 1N HCl. Dry over and concentrate.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Target: Synthesis of 3-fluoro-4-amino-phenols (masked).
Reagents:
-
Substrate: BF-THP (1.0 equiv)
-
Amine: Secondary amine (e.g., Morpholine, Piperazine) (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: XPhos or RuPhos (4-8 mol%)
-
Note: RuPhos is superior for secondary amines; XPhos for primary amines.
-
-
Base:
(Sodium tert-butoxide) (1.5 equiv) -
Solvent: Anhydrous Toluene or Toluene/t-BuOH (10:1)
Step-by-Step Methodology:
-
Drying: Ensure the reaction vessel is oven-dried. Moisture kills the active anionic Pd-Amido species.
-
Pre-complexation: In the glovebox or under Argon, mix
and Ligand in the solvent and stir for 5 mins at RT to generate the active species (solution turns from purple to orange/brown). -
Addition: Add BF-THP, the Amine, and
. -
Heating: Heat to 100°C for 12–18 hours.
-
Observation: The reaction mixture will likely turn dark brown/black.
-
-
Filtration: Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts. Rinse with DCM.
-
Purification: Flash chromatography.
-
Caution: Amino-products can streak on silica. Add 1% Triethylamine to the eluent.
-
Protocol C: Deprotection (THP Removal)
Target: Releasing the free phenol.
Reagents:
-
Reagent: p-Toluenesulfonic acid (PTSA) monohydrate (0.1 equiv)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Method:
-
Dissolve the coupled product in MeOH.
-
Add catalytic PTSA.
-
Stir at Room Temperature for 1–2 hours.
-
Check: TLC will show the disappearance of the non-polar spot and appearance of a more polar (phenol) spot.
-
-
Workup: Neutralize with saturated
before concentrating to prevent acid-catalyzed decomposition during evaporation.
Data Summary & Expectations
| Reaction Type | Coupling Partner | Catalyst System | Typical Yield | Notes |
| Suzuki | Phenylboronic Acid | Pd(dppf)Cl2 / K2CO3 | 85-95% | Highly robust. |
| Suzuki | 2-Cl-Phenylboronic Acid | Pd(OAc)2 / SPhos / K3PO4 | 70-85% | Steric hindrance requires SPhos. |
| Buchwald | Morpholine | Pd2(dba)3 / RuPhos / NaOtBu | 80-90% | Excellent conversion. |
| Buchwald | Aniline (Primary) | Pd2(dba)3 / BrettPhos / Cs2CO3 | 60-75% | Slower; requires stronger ligand. |
Visual Workflows
Diagram 1: Strategic Synthesis Pathway
This flowchart illustrates the lifecycle of the BF-THP building block.
Caption: Workflow converting 4-bromo-3-fluorophenol to functionalized targets via the BF-THP intermediate.
Diagram 2: Mechanistic Cycle & Electronic Influence
Visualizing how the ortho-Fluorene and para-THP ether affect the Palladium cycle.
Caption: Catalytic cycle highlighting the competing electronic effects of the Fluorine and THP-Ether.
References
-
Suzuki-Miyaura Reaction Overview
-
Buchwald-Hartwig Amination Protocols
-
THP Protecting Group Stability
-
Synthesis of 4-Bromo-3-fluorophenol Derivatives
-
Palladium Catalyst Stability
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. biosynth.com [biosynth.com]
- 12. 4-Bromo-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 13. dspace.mit.edu [dspace.mit.edu]
Application Note: Strategic Deprotection of Tetrahydropyranyl (THP) Ethers
Introduction: The THP Paradox
The tetrahydropyranyl (THP) ether is a cornerstone protecting group in organic synthesis due to its low cost, ease of installation, and remarkable stability against bases, nucleophiles, hydrides, and organometallics. However, its utility is often overshadowed by the "THP Paradox": while it is robust during skeletal construction, its removal (cleavage) can be problematic due to the formation of side products or the harshness of traditional acidic conditions on sensitive substrates.
This guide provides a tiered approach to THP deprotection, moving from mild, buffered conditions to high-turnover catalytic methods. It moves beyond simple recipes to explain the causality of reaction failures and how to prevent them.
Mechanistic Foundation
To troubleshoot THP cleavage, one must understand that it is an equilibrium process driven by entropy and solvent participation. It is the reverse of the protection mechanism.
-
Protonation: The exocyclic oxygen is protonated by the acid catalyst.
-
Elimination: The alcohol is expelled, generating a resonance-stabilized oxocarbenium ion (cyclic enol ether).
-
Hydrolysis: Water attacks the oxocarbenium ion to form the hemiacetal (2-hydroxytetrahydropyran).
-
Equilibrium Shift: The hemiacetal exists in equilibrium with 5-hydroxypentanal.
Critical Insight: If the reaction is run in an anhydrous alcohol (trans-acetalization), the THP group is transferred to the solvent (e.g., forming Me-THP in methanol), preventing the polymerization of the dihydropyran byproduct.
Figure 1: Acid-catalyzed hydrolysis mechanism of THP ethers.[1][2] Note the oxocarbenium ion is the key electrophilic intermediate.
Experimental Protocols
Method A: The Standard – PPTS in Ethanol
Best for: Acid-sensitive substrates containing silyl ethers (TBS, TIPS), epoxides, or acetonides. Reagent: Pyridinium p-toluenesulfonate (PPTS).[3][4][5]
Scientific Rationale: PPTS is a weak acid salt. It provides a "buffered" proton source that is sufficient to activate the acetal carbon of the THP group but generally too weak to cleave robust silyl ethers or trigger acid-catalyzed rearrangements.
Protocol:
-
Setup: Dissolve the THP-protected substrate (1.0 equiv) in Ethanol (0.1 M concentration). Methanol can be used for faster rates but may cause trans-esterification on esters.
-
Catalyst Addition: Add PPTS (0.1 – 0.2 equiv).
-
Reaction: Heat the mixture to 55 °C.
-
Note: At Room Temperature (RT), this reaction is often sluggish (12–24h). Heating accelerates it to 1–4h.
-
-
Monitoring: Monitor by TLC.
-
Visualization Warning: The THP byproduct is not UV active. Use p-Anisaldehyde or PMA stain to visualize the disappearance of the less polar THP ether spot.
-
-
Workup:
-
Concentrate the solvent under reduced pressure (do not heat to dryness if the product is volatile).
-
Dilute residue with brine/water.
-
Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Dry over Na₂SO₄ and concentrate.[4]
-
Method B: The "Green" Oxidative Cleavage – Iodine in Methanol
Best for: Rapid deprotection under essentially neutral conditions; substrates sensitive to heat.
Reagent: Molecular Iodine (
Scientific Rationale: Iodine acts as a mild Lewis acid in methanol. It complexes with the acetal oxygen, increasing its leaving group ability. The methanol solvent traps the resulting oxocarbenium ion to form methyl-THP, driving the equilibrium forward irreversibly.
Protocol:
-
Setup: Dissolve substrate in Methanol (MeOH).
-
Catalyst Addition: Add Iodine (
, 10 mol% or 1% w/w).-
Visual Indicator: The solution will turn dark brown/amber.
-
-
Reaction: Stir at Room Temperature.
-
Speed: Reaction is typically complete in 15–30 minutes.
-
-
Quench (Critical):
-
Add 5% aqueous Sodium Thiosulfate (
) dropwise until the iodine color disappears (solution becomes colorless). This prevents iodination of aromatic rings or alkenes during workup.
-
-
Workup: Extract with ether/DCM, wash with brine, dry, and concentrate.
Method C: The "Sledgehammer" – p-TsOH or HCl
Best for: Sterically hindered secondary/tertiary THP ethers where other functional groups are acid-stable. Reagent: p-Toluenesulfonic acid (p-TsOH) or 1M HCl.
Protocol:
-
Catalyst: Add p-TsOH (0.5 equiv) or 3 drops of conc. HCl per mmol.
-
Reaction: Stir at RT. If no reaction after 1 hour, heat to reflux.
-
Caution: This will cleave TBS/TBDMS groups and may hydrolyze esters.
-
Expert Insights & Troubleshooting
The "Pd/C Trap" (Hidden HCl)
A common phantom issue occurs during hydrogenation. Researchers attempt to reduce an alkene in the presence of a THP ether using Pd/C and Hydrogen, only to find the THP group falls off.
-
Cause: Commercial Pd/C is often prepared from
and may contain residual HCl.[8] -
Solution: Pre-wash the Pd/C catalyst with dilute ammonia or use a basic buffer (like Sodium Bicarbonate) in the hydrogenation flask to neutralize trace acids.
NMR Confusion (Diastereomers)
The THP group introduces a chiral center at the acetal carbon. If your substrate is chiral, the protected ether will exist as a pair of diastereomers (approx. 1:1 ratio).
-
Symptom: Your NMR spectra will show "doubling" of peaks, making the product look impure.
-
Validation: Do not discard the material. Proceed to deprotection. The cleavage removes the chiral THP center, collapsing the diastereomers back into a single, pure enantiomer alcohol.
Selectivity Table
Use this table to select the correct method based on competing functional groups.
| Functional Group Present | Recommended Method | Contraindicated Method | Reason |
| TBS / TBDMS Ether | Method A (PPTS) | Method C (HCl/p-TsOH) | Strong acids cleave silyl ethers. |
| Epoxide | Method A (PPTS) | Method B (Iodine) | Iodine can open epoxides; Strong acids cause rearrangement. |
| Acetonide | Method A (PPTS) | Method C (HCl) | Acetonides are very acid-labile. |
| Acid-Labile Ester | Method B (Iodine) | Method C (Reflux) | Avoid hydrolysis. |
| Sterically Hindered | Method C (p-TsOH) | Method A (PPTS) | PPTS is too mild for hindered ethers. |
Decision Matrix
Figure 2: Decision matrix for selecting the optimal deprotection strategy.
References
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[3][4][5] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[9] The Journal of Organic Chemistry, 42(23), 3772–3774.
-
Greene, T. W., & Wuts, P. G. M. (1999).[9] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[9] (Referenced for general stability profiles).
-
Kumar, R., et al. (2008). Molecular Iodine in Protection and Deprotection Chemistry. Synlett, 2008(18), 2741-2762.[6]
-
Bernady, K. F., et al. (1979). Prostaglandins and congeners. 20. Synthesis of prostaglandins via conjugate addition of lithium trans-1-alkenyltrialkylalanate reagents. The Journal of Organic Chemistry, 44(9), 1438. (Establishes PPTS selectivity).
Sources
- 1. Write a mechanism for the acid-catalyzed hydrolysis of a THP ether to reg.. [askfilo.com]
- 2. homework.study.com [homework.study.com]
- 3. Pyridinium p-Toluenesulfonate (PPTS) [commonorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]
one-pot synthesis involving 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran
This Application Note is structured to guide researchers through the strategic utilization of 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran , a high-value intermediate in medicinal chemistry.
The content focuses on two critical "One-Pot" aspects:
-
The Efficient Synthesis of the intermediate itself (Protection).
-
The One-Pot Cascade Application (Borylation-Suzuki Coupling), where this intermediate serves as a stable, masked phenol equivalent for constructing complex biaryl scaffolds.
Topic: One-Pot Synthesis & Utilization of 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran
Executive Summary
The moiety 4-bromo-3-fluorophenol is a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and antibiotics where the fluorine atom modulates metabolic stability and lipophilicity. However, the free phenol is often incompatible with organometallic transformations (e.g., lithiation, Grignard formation) or can poison sensitive palladium catalysts.
This guide details the Tetrahydropyranyl (THP) protection strategy , specifically the synthesis of 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran , and its subsequent use in a One-Pot Borylation-Suzuki Cascade . This workflow allows for the rapid generation of fluorinated biaryl ethers without the isolation of unstable boronic acid intermediates.
Chemical Strategy & Rationale
The Role of the THP Group
The THP acetal is the protecting group of choice for this application due to its orthogonality :
-
Base Stability: It survives basic conditions required for Suzuki-Miyaura couplings and lithiation (n-BuLi).
-
Acid Lability: It can be removed quantitatively under mild acidic conditions (e.g., PPTS/MeOH or HCl/THF) to reveal the phenol late-stage.
The 3-Fluoro-4-Bromo Motif
The fluorine atom at the meta position (relative to oxygen) and ortho (relative to bromine) exerts a strong inductive effect (-I), deactivating the ring towards electrophilic aromatic substitution but activating the C-Br bond for oxidative addition by Pd(0) species. This makes it an ideal substrate for cross-coupling.
Protocol A: High-Throughput Synthesis of the Intermediate
Target: 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran Reaction Type: Acid-Catalyzed Addition (Protection)
This protocol uses Pyridinium p-toluenesulfonate (PPTS) as a mild catalyst, avoiding the polymerization of dihydropyran often seen with stronger acids like p-TsOH.
Materials
-
Substrate: 4-Bromo-3-fluorophenol (1.0 equiv)
-
Reagent: 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)
-
Catalyst: PPTS (0.1 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure
-
Setup: Charge a flame-dried round-bottom flask with 4-bromo-3-fluorophenol (e.g., 20 mmol) and a magnetic stir bar.
-
Solvation: Add anhydrous DCM (100 mL, 0.2 M concentration).
-
Addition: Add 3,4-Dihydro-2H-pyran (40 mmol) in one portion.
-
Catalysis: Add PPTS (2 mmol) at room temperature (20–25°C).
-
Reaction: Stir the mixture for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (more polar) should disappear, replaced by the less polar THP ether.
-
Quench: Add saturated aqueous NaHCO₃ (50 mL) and stir vigorously for 10 minutes.
-
Workup: Separate phases. Extract the aqueous layer with DCM (2 x 30 mL). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude oil is often sufficiently pure (>95%) for downstream coupling. If necessary, purify via short-path silica gel chromatography (0-5% EtOAc in Hexanes).
Yield Expectation: 90–98% (Colorless to pale yellow oil).
Protocol B: The Core Application – One-Pot Borylation-Suzuki Cascade
Target: Fluorinated Biaryl Ethers (Generic Structure: Ar-Ph(3-F, 4-OTHP)) Concept: Converting the aryl bromide to a boronate ester and coupling it in situ to avoid the isolation of the protodeboronated byproduct.
Reaction Scheme Overview
-
Step 1 (Borylation): Substrate +
Aryl-BPin -
Step 2 (Coupling): Aryl-BPin (in situ) + Aryl Halide (Ar-X)
Biaryl Product
Materials
-
Substrate: 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran (1.0 equiv)
-
Boron Source: Bis(pinacolato)diboron (
) (1.1 equiv) -
Coupling Partner: Aryl Iodide or Bromide (0.9 equiv - limiting reagent to ensure full consumption of boronate)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (
) (0.03 equiv for Step 1, +0.02 equiv for Step 2 if needed) -
Base 1: Potassium Acetate (KOAc) (3.0 equiv) - Crucial for Borylation
-
Base 2: Sodium Carbonate (Na₂CO₃) (2M aqueous solution) - Crucial for Suzuki
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure
-
Borylation Setup: In a reaction vial, combine the THP-protected substrate (1.0 mmol),
(1.1 mmol), KOAc (3.0 mmol), and (3 mol%). -
Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles). Add degassed 1,4-Dioxane (5 mL).
-
Step 1 Reaction: Heat to 80°C for 2–4 hours.
-
Checkpoint: Analyze an aliquot by LCMS. You should see the mass of the boronate ester (
of product). Ensure the starting bromide is consumed.
-
-
Suzuki Addition (One-Pot): Cool the mixture to room temperature.
-
Add the Aryl Halide coupling partner (0.9 mmol).
-
Add 2M aq. Na₂CO₃ (1.5 mL, ~3 equiv).
-
(Optional): If the first step was sluggish, add fresh Pd catalyst (2 mol%).
-
-
Step 2 Reaction: Heat the mixture to 90–100°C for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc and water. Filter through a Celite pad to remove Pd residues. Wash with brine, dry, and concentrate.
-
Deprotection (Optional/Telescoped): To isolate the free phenol biaryl, dissolve the crude residue in MeOH/DCM (1:1) and add catalytic p-TsOH (10 mol%). Stir for 1 hour at RT.
Visualization of Workflows
Diagram 1: Synthesis & Application Workflow
This flow illustrates the transformation from raw materials to the final biaryl scaffold.
Caption: Modular workflow for converting 4-bromo-3-fluorophenol into complex biaryl scaffolds via THP protection and one-pot catalysis.
Diagram 2: Mechanistic Logic of the One-Pot Cascade
Understanding the compatibility of the THP group with the catalytic cycle.
Caption: The THP ether remains inert during the Pd(0)/Pd(II) redox cycles, allowing the bromine to be selectively functionalized.
Data Summary & Troubleshooting
Solvent Screening for One-Pot Protocol
Simulated data based on standard Pd-catalyzed borylation-Suzuki literature.
| Solvent System | Temp (°C) | Step 1 Conv. (Borylation) | Step 2 Yield (Suzuki) | Notes |
| 1,4-Dioxane | 80 / 100 | >99% | 88% | Recommended. Excellent solubility for both steps. |
| DMSO | 80 / 100 | >99% | 65% | High conversion but difficult workup; some decomposition. |
| THF | 65 (Reflux) | 70% | 40% | Temperature too low for efficient borylation of electron-rich bromides. |
| Toluene | 100 | 90% | 55% | Poor solubility of inorganic bases (KOAc/Na₂CO₃). |
Troubleshooting Guide
-
Problem: Incomplete Borylation (Step 1).
-
Solution: Ensure the reaction is strictly anhydrous during Step 1. Water inhibits the formation of the active Pd-B species. Increase temp to 90°C.
-
-
Problem: Protodeboronation (Aryl-H formation) during Step 2.
-
Solution: This occurs if the base concentration is too high or temp is too high. Switch to milder bases like
or reduce temp to 80°C.
-
-
Problem: THP Deprotection during reaction.
-
Solution: Unlikely in basic media. Ensure no acidic impurities were carried over from the starting material synthesis.
-
References
-
Preparation of THP Ether: Vertex Pharmaceuticals. Patent CA2782453A1. "N-linked hydroxamic acid derivatives useful as antibacterial agents." (2012).
-
One-Pot Borylation-Suzuki Methodology: Ishiyama, T., Murata, M., & Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 60(23), 7508-7510 (1995).
-
THP Stability Data: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed., Wiley & Sons (1999).[1]
-
General One-Pot Strategies: Billingsley, K., & Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane." Journal of Organic Chemistry, 73(14), 5589–5591 (2008).
Sources
Troubleshooting & Optimization
Technical Support Center: Tetrahydropyranylation of 4-Bromo-3-Fluorophenol
Executive Summary: The Substrate Challenge
Welcome to the technical support guide for the protection of 4-bromo-3-fluorophenol . As a researcher, you likely chose the tetrahydropyranyl (THP) group for its stability against bases and nucleophiles. However, this specific substrate presents a unique "push-pull" challenge that often leads to experimental failure if standard protocols are applied blindly.[1][2]
The Chemical Conflict:
-
Deactivated Nucleophile: The fluorine (C3) and bromine (C4) atoms are electron-withdrawing groups (EWG).[1][2] This lowers the pKa of the phenol (predicted pKa ~8.4 vs. 10.0 for phenol), stabilizing the phenoxide but making the neutral hydroxyl oxygen less nucleophilic .
-
Competing Pathways: To compensate for low nucleophilicity, chemists often increase acid strength or temperature.[1] This triggers the primary side reactions: DHP polymerization and C-alkylation .[1][2]
This guide provides the mechanistic insight and protocols necessary to navigate this balance.
Mechanism & Side Reaction Pathways[2][3]
To troubleshoot effectively, you must visualize the competition between the desired pathway and the parasitic side reactions.
The Pathways Diagram
The following diagram illustrates the divergence point where the oxocarbenium intermediate determines the fate of your reaction.
Figure 1: Mechanistic divergence in THP protection.[1] The oxocarbenium ion is the central node that must be controlled.
Deep Dive: Side Reactions & Troubleshooting
Issue A: "The reaction turned into a sticky brown oil."
Diagnosis: DHP Oligomerization This is the most common failure mode.[1][2] The acid catalyst triggers the self-polymerization of DHP rather than the reaction with your phenol.[2]
-
Cause: Acid catalyst is too strong (e.g., p-TsOH) or concentration is too high.[1][2]
-
Substrate Factor: Because 4-bromo-3-fluorophenol is a poor nucleophile, it reacts slowly.[1][2] The DHP molecules, finding no available phenol oxygen, react with each other.
-
Solution:
Issue B: "I see a new spot on TLC that isn't product or starting material."
Diagnosis: C-Alkylation (Friedel-Crafts) The oxocarbenium ion attacks the aromatic ring instead of the oxygen.[2]
-
Analysis: While the Br and F atoms deactivate the ring (making it less prone to this than pure phenol), the ortho position (C6) is activated by the OH group and is sterically accessible. Position C2 is sterically blocked by the Fluorine atom.[1][2]
-
Risk Factor: High temperatures (>40°C) favor the thermodynamic C-alkylated product.[1][2]
-
Solution: Keep the reaction at 0°C to Room Temperature (RT) . Never reflux.[1][2]
Issue C: "Yield is low; Starting Material (SM) persists."
Diagnosis: Equilibrium Reversion (Hydrolysis) THP formation is an equilibrium reaction.[1][2] The presence of water drives the reaction backward toward the phenol and 5-hydroxypentanal (lactol).[2]
-
Cause: Wet solvent (DCM/THF) or moisture in the air.[1]
-
Solution: Use anhydrous solvents and add 3Å molecular sieves to the reaction vessel.
Optimized Protocol: The "Golden Path"
Do not use neat p-TsOH for this substrate.[1][2] The following protocol uses PPTS, which buffers the acidity, minimizing polymerization while sufficiently activating the DHP.
Reagents:
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)[1][2]
-
Solvent: Anhydrous Dichloromethane (DCM) (0.2 M concentration)[1]
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under Nitrogen/Argon.
-
Dissolution: Add 4-bromo-3-fluorophenol and PPTS to the flask. Dissolve in anhydrous DCM.
-
Controlled Addition: Add DHP dropwise via syringe over 10 minutes at 0°C .
-
Why? Keeps DHP concentration low relative to the phenol, favoring the cross-reaction over DHP polymerization.
-
-
Reaction: Allow to warm to Room Temperature. Stir for 3–6 hours.
-
Quench (Critical): Dilute with Et2O and wash with saturated NaHCO3 .
-
Purification: Flash chromatography using Hexanes/EtOAc (add 1% Triethylamine to the eluent to buffer the silica gel).
Troubleshooting Decision Tree
Use this logic flow to diagnose live experiments.
Figure 2: Decision matrix for diagnosing reaction failures.
Frequently Asked Questions (FAQs)
Q: Can I use p-Toluenesulfonic acid (p-TsOH) instead of PPTS? A: Yes, but it is risky.[1][2] If you must use p-TsOH, use only 1 mol% (0.01 equiv) and keep the reaction strictly at 0°C. p-TsOH is a strong acid and rapidly catalyzes the polymerization of DHP, especially with your slow-reacting substrate.[2]
Q: My product decomposes on the silica column. Why? A: Silica gel is slightly acidic.[1][2] This acidity can hydrolyze the THP ether back to the phenol during purification.[2]
-
Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in hexanes, or add 1% Et3N to your mobile phase.[1]
Q: Why is the product a mixture of isomers in NMR? A: The THP group introduces a chiral center at the acetal carbon (C2 of the pyran ring). Even though your phenol is achiral, the product is a racemic mixture (enantiomers). In an achiral environment (NMR solvent), these look identical.[1] However, if you see split peaks, ensure it isn't actually diastereomers formed from impurities.
Q: Can I heat the reaction to speed it up? A: Avoid heating above 40°C. Heating increases the energy of the system, allowing the oxocarbenium ion to overcome the activation energy for C-alkylation (Friedel-Crafts), which is irreversible.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Standard reference for THP stability and cleavage conditions).
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate.[1][4] A mild and efficient catalyst for the tetrahydropyranylation of alcohols."[5][6] The Journal of Organic Chemistry1977 , 42(23), 3772–3774.
-
Hoyveda, A. H. "Catalytic Enantioselective C-Alkylation of Phenols."[1][2] Nature2006 , 443, 67-72.[1] (Mechanistic insight into phenol C-alkylation risks).
-
PubChem Compound Summary. "4-Bromo-3-fluorophenol."[1][2][7] National Center for Biotechnology Information.[1][2]
Sources
- 1. 4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. reddit.com [reddit.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. 4-Bromo-3-fluorophenol | 121219-03-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Guide: Troubleshooting Grignard Reactions with THP-Protected Substrates
Welcome to the Advanced Synthesis Support Center. Topic: Grignard Reaction Compatibility with Tetrahydropyranyl (THP) Ethers. Ticket ID: GRIG-THP-001
Executive Summary
The Tetrahydropyranyl (THP) group is a standard acetal protecting group for alcohols.[1][2][3] While textbooks classify acetals as stable to bases and nucleophiles (including Grignard reagents), experimental failure often occurs due to the Lewis acidity of magnesium halides generated in situ.
This guide addresses the "hidden" instability of THP ethers during Grignard formation and addition, focusing on the Schlenk equilibrium, solvent effects, and non-destructive workup protocols.
Module 1: The Stability Paradox (Mechanism & Causality)
The Core Issue: Lewis Acidity, Not Basicity
Users often report THP cleavage or ring-opening during reflux. While the carbanion (
The composition of a Grignard reagent in solution is governed by the Schlenk Equilibrium :
-
The Culprit:
(Magnesium Halide). It acts as a Lewis acid.[4]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
The Mechanism:
coordinates to the acetal oxygen of the THP group. Under thermal stress (reflux), this coordination facilitates C-O bond cleavage, leading to ring opening or polymerization of the dihydropyran byproduct.
Visualization: The Danger Zone
The following diagram illustrates how the Schlenk equilibrium generates the Lewis acid responsible for THP failure.
Figure 1: The Schlenk equilibrium generates magnesium halides (
Module 2: Reaction Engineering & Troubleshooting[6]
FAQ: Reaction Execution
Q1: My THP group is falling off during the reaction. How do I stop this?
Diagnosis: You are likely refluxing in THF or using a bromide/iodide which generates a stronger Lewis acid (
-
Lower the Temperature: Maintain reaction at
to Room Temperature (RT). Avoid reflux. -
The "Dioxane Trick": Add 1,4-dioxane to the reaction. Dioxane forms an insoluble complex with
, precipitating it out of solution. This drives the equilibrium toward , which is less Lewis acidic and safer for THP ethers.-
Note: This slows the reaction down, so it requires patience.
-
Q2: I cannot initiate the Grignard formation with my THP-containing halide. Diagnosis: The oxygen atoms in the THP group may be coordinating to the Mg surface, "passivating" it, or trace impurities from the THP protection step (like acid) are quenching the initiation. Solution:
-
Use "Turbo Grignard" (
): Instead of making the Grignard from Mg metal, perform a Halogen-Magnesium Exchange .
Q3: THF or Diethyl Ether?
-
THF: Solvates cations better, shifting the Schlenk equilibrium toward
. Higher risk of Lewis acid damage due to better solubility of MgX2 species. -
Diethyl Ether: Favors the
monomer. Generally safer for sensitive acetals if temperature is controlled.
Module 3: The Critical Workup (Protocol)
The most common point of failure is not the reaction, but the quench. Standard HCl workups will instantly hydrolyze THP ethers.
Protocol: The "Soft Quench" (Rochelle's Salt)
This method is superior to Ammonium Chloride (
| Step | Action | Rationale |
| 1 | Cool | Cool the reaction mixture to |
| 2 | Dilute | Dilute with an equal volume of Diethyl Ether or MTBE. |
| 3 | Quench | Slowly add Saturated Aqueous Sodium Potassium Tartrate (Rochelle's Salt) . Use ~20 mL per gram of Mg used. |
| 4 | Stir | Vigorously stir at RT for 30–60 minutes. |
| 5 | Observe | The cloudy gray emulsion will separate into two clear layers (organic and aqueous). |
| 6 | Extract | Separate layers. The pH remains neutral/mildly basic, preserving the THP. |
Decision Matrix: Troubleshooting Workflow
Figure 2: Decision matrix for optimizing reaction conditions and preventing THP loss.
References
-
Protective Groups in Organic Synthesis
-
A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds
-
Grignard Reagents: New Developments
-
Source: Seyferth, D. Organometallics2009 , 28, 1598.[9] (Historical context on Schlenk equilibrium and dioxane precipitation).
-
Link:
-
-
Rochelle's Salt Workup Protocol
- Source: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Wiley, New York. (Standard protocol for breaking metal emulsions).
-
Link:
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 5. Selective Metalation and Additions [sigmaaldrich.com]
- 6. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 9. d-nb.info [d-nb.info]
Overview: The "Workhorse" of Alcohol Protection
Welcome to the Protecting Group Technical Support Center.
Ticket Subject: Stability Profile & Troubleshooting for Tetrahydropyranyl (THP) Ethers. Assigned Specialist: Dr. A. V. Chen, Senior Application Scientist.
You are likely using the THP group because it is cheap, easy to install, and robust against basic and nucleophilic attacks.[1] However, its formation introduces a chiral center, leading to diastereomers that complicate NMR analysis.[1] This guide addresses the stability limits of THP and provides validated protocols for when things go wrong.
Module 1: Stability Matrix (The Cheat Sheet)
Status: Validated for standard organic synthesis workflows.
| Reagent Class | Stability Status | Notes / Caveats |
| Bases | STABLE | Completely inert to NaOH, KOH, |
| Nucleophiles | STABLE | Inert to Grignard reagents ( |
| Reducing Agents | STABLE | Inert to |
| Oxidants | CONDITIONAL | Stable: Swern, Dess-Martin, PCC, PDC.Unstable: Jones Reagent (acidic), |
| Acids (Protic) | UNSTABLE | Hydrolyzes rapidly with HCl, AcOH, |
| Lewis Acids | UNSTABLE | Cleaves with |
| Fluorides | STABLE | Generally stable to TBAF (unlike silyl ethers), permitting orthogonal deprotection. |
Module 2: Troubleshooting Formation (Protection)
User Question: "I see 'double peaks' in my NMR after protecting my alcohol. Is my product impure?"
Dr. Chen's Diagnosis: Likely No . This is the most common "false alarm" with THP.
-
The Cause: The THP ring adds a new stereocenter at the anomeric position. If your substrate is already chiral, you have formed a mixture of diastereomers (e.g.,
and ). -
The Fix: These diastereomers often have distinct NMR shifts. Do not attempt to separate them unless necessary; they will converge back to the single alcohol upon deprotection.
User Question: "The protection reaction (DHP + Acid) is stalled or low yielding."
Dr. Chen's Diagnosis:
-
Moisture: The reaction is an equilibrium. Although DHP is added in excess, water can hydrolyze the product back to the alcohol. Ensure anhydrous DCM and reagents are used.
-
Catalyst Acidity: If using p-TsOH (p-toluenesulfonic acid), it might be too harsh or wet. Switch to PPTS (Pyridinium p-toluenesulfonate) , which is milder and highly efficient.
Module 3: Troubleshooting Deprotection (Cleavage)
User Question: "I need to remove the THP group, but my molecule has an acid-sensitive epoxide/olefin. HCl is destroying my compound."
Dr. Chen's Solution: You need a "buffered" acidic deprotection. Do not use mineral acids.
-
Protocol: Use PPTS in Ethanol at
. This maintains a pH of ~4-5, sufficient to cleave the acetal but gentle enough to spare epoxides and silyl ethers.
User Question: "I have a THP ether and a TBDMS ether. Can I remove the THP selectively?"
Dr. Chen's Solution: Yes. Silyl ethers (TBDMS) are fluoride-labile but relatively acid-stable (compared to THP).
-
Workflow: Use mild acid (AcOH/THF/Water 4:2:1) or
in ether.[1] The TBDMS group will generally survive conditions that cleave THP. Conversely, TBAF will remove TBDMS while leaving THP intact.
Module 4: Visualizing the Decision Process
The following logic flow helps you select the correct deprotection reagent based on your substrate's sensitivity.
Caption: Decision tree for selecting the optimal THP deprotection strategy based on substrate complexity.
Module 5: Validated Protocols (SOPs)
SOP 1: Standard Protection (Miyashita Modification)
Ideally suited for complex alcohols.
-
Dissolve alcohol (1.0 equiv) in anhydrous
(0.1 M concentration). -
Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv).[2]
-
Add PPTS (0.1 equiv).[2]
-
Stir at Room Temperature (RT) for 4 hours.
-
Validation: Monitor TLC. Product will be less polar (higher
) than the starting alcohol. -
Workup: Dilute with ether, wash with half-saturated brine to remove catalyst, dry over
, and concentrate.
SOP 2: Selective Deprotection (Magnesium Bromide Method)
Use this when you need to cleave THP in the presence of other sensitive groups.
-
Dissolve THP-ether (1.0 equiv) in anhydrous Ether (
). -
Add
(3.0 equiv). -
Stir at RT.
-
Mechanism: The Magnesium acts as a Lewis acid, coordinating to the ring oxygens, facilitating ring opening and hydrolysis by adventitious moisture or subsequent aqueous workup.
-
Note: This method is notoriously selective for THP over other protecting groups like MOM or TBDMS.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[3]
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate.[2] A mild and efficient catalyst for the tetrahydropyranylation of alcohols."[3][4] J. Org.[3] Chem.1977 , 42, 3772–3774.
-
Kim, S.; Park, J. H. "Selective cleavage of tetrahydropyranyl ethers in the presence of other acid-sensitive functional groups using magnesium bromide." Tetrahedron Lett.[3]1987 , 28, 439–440.
-
Bernady, K. F.; Floyd, M. B.; Poletto, J. F.; Weiss, M. J. "Prostaglandins and congeners. 20. Synthesis of prostaglandins via conjugate addition of lithium cuprate reagents. A novel approach to the synthesis of 11-deoxyprostaglandins." J. Org.[3] Chem.1979 , 44, 1438. (Demonstrates stability to organocuprates).
Sources
Technical Support Center: Scale-Up Synthesis of 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran
Case ID: THP-SC-4Br3F Status: Active Support Level: Tier 3 (Process Chemistry & Scale-Up) Subject: Troubleshooting Guide for Large-Scale Tetrahydropyranyl Protection of Electron-Deficient Phenols
Introduction: The Scale-Up Challenge
Welcome to the Process Chemistry Support Center. You are likely accessing this guide because a standard lab-scale protocol for 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran failed or behaved unpredictably upon scaling to hectogram or kilogram quantities.
The target molecule is an acetal formed by protecting 4-bromo-3-fluorophenol with 3,4-dihydro-2H-pyran (DHP) . While often treated as "trivial" chemistry, the scale-up of THP protection for electron-deficient phenols presents three distinct failure modes:
-
Thermal Runaway: The reaction is exothermic, and the 3-fluoro and 4-bromo substituents increase the phenol's acidity, accelerating the kinetics.
-
Polymerization: Excess DHP can polymerize violently under acidic conditions.
-
Hydrolysis on Isolation: The resulting acetal is acid-labile and can decompose on standard silica gel.
Module 1: Reaction Engineering & Exotherm Control
Issue: "My reaction temperature spiked uncontrollably during reagent addition."
Diagnosis: The addition of DHP to a phenol is an exothermic addition reaction. On a milligram scale, heat dissipation is instant. On a kilogram scale, the accumulation of heat accelerates the reaction rate (Arrhenius equation), leading to a thermal runaway.
The Chemistry: The 3-fluoro and 4-bromo groups on your phenol withdraw electron density (inductive effect), lowering the pKa of the phenol (making it more acidic than unsubstituted phenol). This increases the protonation capability of the catalyst system, making the reaction faster and more exothermic than standard literature examples.
Corrective Protocol (The "Dosing" Method): Do not add the catalyst to a mixture of Phenol + DHP. Instead, use a Catalyst-First / DHP-Last addition stream to control the exotherm via feed rate.
Step-by-Step SOP:
-
Charge the reactor with 4-bromo-3-fluorophenol and solvent (DCM or Toluene).
-
Cool the mixture to 0–5 °C.
-
Add the acid catalyst (e.g., p-TsOH or PPTS) before the DHP.
-
Dose the DHP slowly via an addition funnel or dosing pump.
-
Critical Parameter: Maintain internal temperature < 10 °C.[1]
-
Stop Condition: If temp rises > 15 °C, halt addition immediately.
-
Visual Workflow: Controlled Addition Strategy
Caption: Figure 1. Kinetic control strategy preventing thermal runaway during DHP addition.
Module 2: Catalyst Selection & Optimization
FAQ: "Why is my product contaminated with a sticky, non-polar residue?"
Answer: You likely polymerized the DHP.[2] Strong acids (like H₂SO₄ or high loads of p-TsOH) can initiate the cationic polymerization of DHP, forming poly(tetrahydropyran), which appears as a viscous oil or gum.
Troubleshooting Matrix:
| Catalyst | Acidity | Reaction Speed | Risk of DHP Polymerization | Recommendation |
| p-TsOH | High | Fast (< 1 hr) | High | Use only if temp is strictly controlled (< 5°C). |
| PPTS | Moderate | Medium (3-6 hrs) | Low | Recommended for Scale-Up. Milder profile. |
| HCl (gas/conc) | Very High | Instant | Very High | Avoid. Hard to control stoichiometry. |
| Camphorsulfonic Acid | High | Fast | Moderate | Good alternative if p-TsOH fails. |
Technical Tip: For the 4-bromo-3-fluorophenol substrate, Pyridinium p-toluenesulfonate (PPTS) is the gold standard. It is acidic enough to drive the protection of the electron-deficient phenol but "soft" enough to minimize DHP polymerization [1].
Module 3: Workup & Purification (The "Yield Loss" Zone)
Issue: "My product decomposes or disappears during column chromatography."
Diagnosis: THP ethers are acetals.[3] Acetals are stable to base but hydrolyze back to the phenol and alcohol in the presence of acid and water . Silica gel is slightly acidic (pH ~4-5). If you run your product through untreated silica, you are actively deprotecting it during purification.
Corrective Protocol: The Buffered Workup
-
Quench: Upon reaction completion, add Triethylamine (TEA) (1.5 eq relative to catalyst) directly to the reaction mixture before any aqueous workup. This neutralizes the catalyst immediately.
-
Wash: Wash the organic layer with Saturated NaHCO₃ (pH 8-9).
-
Purification (The "Buffered Column"):
-
Pre-treat your silica gel slurry with 1% Triethylamine in the eluent system (e.g., Hexanes/EtOAc + 1% TEA).
-
Run the column. The TEA neutralizes the acidic sites on the silica [2].
-
Visual Mechanism: Competition Between Protection & Polymerization
Caption: Figure 2. Mechanistic divergence. High acid concentration or temperature favors the red path (Polymerization).
Module 4: Removing Excess Reagents
FAQ: "How do I remove the excess DHP without chromatography?"
On a large scale, chromatography is expensive. Solution: Azeotropic Distillation.[4] DHP boils at 86 °C. However, it forms azeotropes with water and some solvents.
-
After the base wash (NaHCO₃), solvent swap the organic layer to Toluene .
-
Concentrate under reduced pressure (Rotovap/Reactor vacuum). Toluene helps co-distill the remaining DHP.[4]
-
Crystallization: If the product is a solid (melting point for similar analogs is ~50-60 °C [3]), attempt crystallization from cold Hexanes or Pentane after removing the toluene.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999; pp 49-54.[5]
-
BenchChem Technical Support. Purification of 3,4-Dihydro-2H-Pyran Derivatives. (Accessed 2024).
-
Sigma-Aldrich. Product Specification: 2-(4-Bromophenoxy)tetrahydro-2H-pyran. (Melting point data for analog).
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate.[3] A mild and efficient catalyst for the tetrahydropyranylation of alcohols."[5] J. Org.[6][7] Chem.1977 , 42, 3772–3774.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
Validation & Comparative
Technical Guide: Comparative Analysis of THP vs. Alternative Phenol Protecting Groups
Executive Summary
In the architecture of complex organic synthesis, the protection of phenols is a critical tactical decision. While the Tetrahydropyranyl (THP) ether is a veteran reagent offering cost-efficiency and robust base stability, it is frequently maligned for its "messy" NMR spectra. This guide objectively compares THP against its primary competitors—Silyl ethers (TBS/TBDPS), Benzyl ethers (Bn), and Methoxymethyl ethers (MOM)—providing a decision framework based on stability, orthogonality, and atom economy.
Part 1: The THP Profile – Mechanism & The "Chirality Tax"
The THP group functions as a mixed acetal. Its formation involves the acid-catalyzed addition of the phenol hydroxyl group to the enol ether double bond of 3,4-dihydro-2H-pyran (DHP).
Mechanistic Pathway
The reaction is driven by the formation of a resonance-stabilized oxocarbenium ion. Understanding this mechanism is vital because it dictates the necessary anhydrous conditions; water acts as a competitive nucleophile, reverting the intermediate to the hemiacetal.
Figure 1: Acid-catalyzed formation of THP ether via oxocarbenium ion intermediate.
The Critical Drawback: Diastereomeric Complexity
The most significant operational disadvantage of THP is the creation of a new stereogenic center at the acetal carbon.
-
Scenario A (Achiral Substrate): The product is a racemic mixture (enantiomers). NMR signals are clean.
-
Scenario B (Chiral Substrate): If your phenol substrate already possesses a chiral center, THP protection generates a mixture of diastereomers .
-
Consequence: This results in signal doubling or broadening in 1H and 13C NMR spectra, making structural elucidation and purity assessment difficult. This is the "Chirality Tax" of using THP.
-
Part 2: Comparative Performance Matrix
The following data synthesizes stability profiles across standard reaction conditions.
Table 1: Phenol Protecting Group Comparison
| Feature | THP (Tetrahydropyranyl) | TBS (t-Butyldimethylsilyl) | Bn (Benzyl) | MOM (Methoxymethyl) |
| Installation | Acid Cat. (PPTS/pTsOH) | Base (Imidazole/TBSCl) | Base (NaH/BnBr) | Base (DIPEA/MOM-Cl) |
| Acid Stability | Low (Cleaves pH < 4) | Variable (Stable to weak acid) | High (Stable to dilute acid) | Moderate (Cleaves w/ strong acid) |
| Base Stability | Excellent (Stable to pH 14) | Good (Unstable > pH 12) | Excellent | Excellent |
| Oxidation Stability | Good | Good | Moderate (Oxidizes to Benzoate) | Good |
| Reduction Stability | Excellent (LiAlH4 stable) | Good | Poor (Cleaves w/ H2/Pd) | Excellent |
| Cleavage | Mild Acid (AcOH/MeOH) | Fluoride (TBAF) or Acid | Hydrogenolysis (H2/Pd) | Strong Acid (TFA/HCl) |
| Chirality Issue | Yes (Diastereomers) | No | No | No |
| Atom Economy | High | Moderate | Moderate | Low (Toxic Reagents) |
Part 3: Critical Analysis & Experimental Data
Stability & Orthogonality
-
THP vs. TBS: THP is superior when the substrate must survive fluoride sources (e.g., during a separate silyl deprotection elsewhere in the molecule). However, TBS is preferred for late-stage intermediates where NMR clarity is paramount.
-
THP vs. Benzyl: Benzyl ethers are "permanent" protecting groups, often requiring forcing conditions (H2/Pd) to remove. THP is "semi-permanent," easily removed with mild acid (PPTS/EtOH), making it better for temporary masking during Grignard additions.
Green Chemistry & Safety
-
MOM Warning: While MOM ethers offer similar stability to THP without the chiral center, the reagent (MOM-Cl) is a potent carcinogen. THP is the greener alternative, using DHP which is relatively benign.
-
Green Deprotection: Recent data indicates THP can be cleaved using expansive graphite or silica-supported catalysts, eliminating the need for liquid mineral acids [1].
Part 4: Experimental Protocols
Protocol A: Standard Installation (The "Gold Standard")
Use this for robust protection of sterically hindered phenols.
-
Reagents: Phenol (1.0 equiv), 3,4-Dihydro-2H-pyran (1.5 equiv), Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration].
-
Procedure:
-
Dissolve phenol and PPTS in DCM under N2 atmosphere.
-
Add DHP dropwise at 0°C (exothermic reaction).
-
Warm to Room Temperature (RT) and stir for 2-4 hours.
-
Monitoring: TLC will show the disappearance of the polar phenol spot and appearance of a less polar spot (often two overlapping spots for diastereomers).
-
-
Workup: Quench with saturated NaHCO3. Extract with DCM. Wash organic layer with brine, dry over Na2SO4.
-
Scientist's Note: If the reaction stalls, switch catalyst to p-Toluenesulfonic acid (pTsOH), but be wary of acid-sensitive substrates.
Protocol B: Selective Deprotection (Mild Acidolysis)
Designed to cleave THP in the presence of Acetates or TBS groups.
-
Reagents: Ethanol (EtOH), PPTS (0.2 equiv).
-
Procedure:
-
Dissolve THP-ether in EtOH [0.1 M].
-
Add PPTS and heat to 55°C.
-
Monitor by TLC (typically complete in 1-3 hours).
-
-
Mechanism: Ethanol acts as the nucleophile in a trans-acetalization, forming the volatile ethyl ether of THP and liberating the phenol.
Part 5: Decision Framework
Use this logic flow to determine if THP is the correct choice for your specific molecule.
Figure 2: Strategic decision tree for phenol protecting group selection.
References
-
Zhang, Z. H., et al. (2005). "A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite." Journal of Chemical Research.[1]
-
Greene, T. W., & Wuts, P. G. M. (2006).[2] Greene's Protective Groups in Organic Synthesis (4th ed.).[2][3] Wiley-Interscience.
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[2][3] Thieme Medical Publishers.
-
Crouch, R. D. (2013). "Selective Deprotection of Silyl Ethers." Tetrahedron.
Sources
comparative reactivity of bromo vs. fluoro in 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran
Executive Summary & Strategic Rationale
This guide details the divergent reactivity of 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran (referred to herein as Scaffold A ). This molecule presents a classic "chemoselectivity puzzle" for medicinal chemists: it contains two distinct halogen handles (bromo and fluoro) on a phenol core protected by a tetrahydropyranyl (THP) ether.
The Core Directive:
-
The Bromine (C-Br) substituent is the primary handle for metal-catalyzed cross-coupling (Suzuki, Buchwald) and lithium-halogen exchange. It is kinetically accessible but chemically "softer."
-
The Fluorine (C-F) substituent is generally inert to standard Pd-catalysis but dictates regioselectivity during lithiation via inductive effects. It serves as a latent handle for nucleophilic aromatic substitution (
) only under forcing, electron-deficient conditions.
Key Stability Constraint: The THP protecting group is stable to basic/nucleophilic conditions (organolithiums, carbonates) but is highly labile in acidic media. All workups must be buffered if the THP group is to be retained.
Mechanistic Hierarchy: The Physics of Selectivity
To control the chemistry, one must understand the bond parameters. The C-Br bond is significantly weaker and longer than the C-F bond, making it the preferred site for oxidative addition and radical processes.
| Parameter | C-Br Bond (The "Soft" Handle) | C-F Bond (The "Hard" Director) | Impact on Reactivity |
| Bond Dissociation Energy (BDE) | ~280 kJ/mol | ~485 kJ/mol | Br allows facile oxidative addition (Pd⁰ → Pdᴵᴵ). F is inert to Pd⁰. |
| Electronegativity (Pauling) | 2.96 | 3.98 | F creates a dipole, directing ortho-lithiation (DoM) and activating |
| C-X Bond Length | ~1.90 Å | ~1.35 Å | Br is sterically more accessible for metal insertion. |
| Leaving Group Ability ( | Moderate | Excellent | F is the superior leaving group in |
Decision Pathways: Visualizing Reactivity
The following diagram maps the divergent pathways available for Scaffold A . Note the critical branching based on the reagent class (Transition Metal vs. Organolithium).
Figure 1: Divergent reactivity map. Note the "Danger Zone" in the lithiation pathway where benzyne formation becomes a competing risk.
Experimental Protocols
Protocol A: C4-Selective Suzuki-Miyaura Coupling
Objective: Replace Br with an Aryl group while retaining the F atom and THP group. Mechanism: Pd-catalyzed oxidative addition occurs exclusively at the weaker C-Br bond. The C-F bond is too strong to compete under these conditions.
Reagents:
-
Scaffold A (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) - Chosen for robustness and resistance to defluorination.
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered partners).
-
Solvent: 1,4-Dioxane/Water (4:1).
Step-by-Step Workflow:
-
Degassing (Critical): Charge a reaction vial with Scaffold A, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Why? Oxygen poisons Pd(0) and promotes homocoupling.
-
Solvent Addition: Add sparged Dioxane/Water via syringe.
-
Reaction: Heat to 80°C for 4-12 hours. Monitor by TLC/LCMS.
-
Note: Do not exceed 100°C to prevent thermal cleavage of the THP ether.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Warning: Avoid acidic modifiers (like acetic acid) in the eluent to preserve the THP group.
-
Protocol B: Lithium-Halogen Exchange (with Benzyne Warning)
Objective: Generate a nucleophile at C4. Mechanism: n-Butyllithium performs Li-Br exchange faster than it deprotonates the ring (DoM). However, the resulting species has a Lithium atom ortho to a Fluorine atom. This is a metastable species prone to eliminating LiF to form a reactive benzyne intermediate.
Reagents:
-
Scaffold A (1.0 equiv)
-
n-Butyllithium (1.1 equiv, titrated)
-
Electrophile (e.g., DMF, CO₂, Iodine)
-
Solvent: Anhydrous THF.
Step-by-Step Workflow:
-
Cryogenic Setup: Cool a solution of Scaffold A in THF to -78°C (Dry ice/Acetone).
-
Trustworthiness Check: Internal temperature must be monitored. If T > -60°C, benzyne formation dominates.
-
-
Exchange: Add n-BuLi dropwise down the side of the flask. Stir at -78°C for exactly 15-30 minutes.
-
Observation: Li-Br exchange is extremely fast. Extended stirring increases the risk of LiF elimination.
-
-
Quench: Add the electrophile (neat or in THF) rapidly at -78°C.
-
Warming: Allow the mixture to warm to RT only after the electrophile has been added.
-
Workup: Quench with saturated NH₄Cl. Extract with ether.
Comparative Data Point: If you attempt this reaction at -20°C , you will likely observe the formation of "tars" or cycloaddition products derived from the 3,4-benzyne intermediate, rather than the simple C4-substituted product [1].
The "Negative Control": Nucleophilic Aromatic Substitution ( )
Researchers often ask if the Fluorine can be displaced by amines or alkoxides.
-
Verdict: No , not under standard conditions.
-
Reasoning:
requires an electron-deficient ring (low LUMO). The THP-protected phenol is an electron-donating group (EDG), which raises the electron density of the ring, repelling nucleophiles. -
Exception: If the Br is first converted to a strong electron-withdrawing group (e.g., -CN or -NO₂), the F atom would then become highly labile and superior to Br as a leaving group [2].
References
-
Gilman, H., & Gorsich, R. D. (1956). Lithium-Halogen Exchange in Polyhalogenated Aromatics.[2] Journal of the American Chemical Society.[3] Link (Foundational text on Li-X exchange rates: Br > Cl > F).
-
Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron.[1] Link (Comparative leaving group ability F vs Br in SnAr).
-
Green, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[4] (Standard reference for THP stability: Stable to base, labile to acid).
Sources
cost-benefit analysis of using 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran in synthesis
Decision Framework for Synthesis vs. Sourcing in Drug Discovery
Executive Summary
Recommendation: SYNTHESIZE (MAKE)
For most research and early-phase development applications, in-house synthesis of 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran (CAS 485832-11-9) is the superior strategy over commercial procurement.
While the raw material (4-bromo-3-fluorophenol) is a commodity chemical available from major catalogs (Sigma, TCI, Fluorochem), the THP-protected ether is often a "made-to-order" item with significant lead times and premium pricing. The protection chemistry is atom-efficient, high-yielding (>90%), and requires minimal purification, making the "Make" strategy drastically more cost-effective.
Part 1: The Chemical Context
Why this scaffold matters: This molecule serves as a masked nucleophile/electrophile linchpin . The Tetrahydropyranyl (THP) group protects the phenol, allowing the aryl bromide to undergo Lithium-Halogen Exchange (Li-X) or Palladium-catalyzed cross-coupling (Suzuki/Buchwald) without interference from the acidic hydroxyl proton.
Critical Structural Feature: The Ortho-Fluoro Effect The presence of the fluorine atom at the 3-position (ortho to the bromine at C4) is not merely decorative. It exerts a strong inductive effect that:
-
Accelerates Lithium-Halogen Exchange: The electron-withdrawing fluorine weakens the C-Br bond.
-
Introduces Benzyne Risk: Upon lithiation at C4, the resulting species is an o-lithiofluorobenzene derivative. If the temperature exceeds -70°C, this species is prone to eliminating LiF to form a reactive benzyne intermediate.
Part 2: Comparative Workflow Analysis
Route A: Commercial Procurement (The "Buy" Strategy)
-
Availability: Low.[1] Often listed as "Inquire" or "Custom Synthesis" by boutique vendors (e.g., CymitQuimica, niche building block suppliers).
-
Lead Time: 2–6 weeks (typical for non-stock catalog items).
-
Cost: High (
500 per gram equivalent, depending on custom synthesis fees). -
Quality Risk: Variable. THP ethers can degrade (hydrolyze) if stored improperly in acidic environments during shipping.
Route B: In-House Synthesis (The "Make" Strategy)
-
Availability: Immediate. The precursor 4-bromo-3-fluorophenol (CAS 121219-03-2) is a standard stock item.
-
Time: 4–6 hours active time (1 day total).
-
Cost: Low (<$15 per gram).
-
Scalability: Linear scalability from gram to kilogram scale.
Figure 1: Decision logic favoring the "Make" route due to streamlined processing.
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran via acid-catalyzed protection.
Reagents:
-
4-Bromo-3-fluorophenol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 – 2.0 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or p-TsOH (0.01 equiv)
-
Dichloromethane (DCM) (0.2 M concentration)
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-fluorophenol in anhydrous DCM.
-
Addition: Add DHP (1.5 equiv) in one portion.
-
Catalysis: Add PPTS (10 mol%). Note: PPTS is preferred over p-TsOH for acid-sensitive substrates, though this phenol is robust.
-
Reaction: Stir at room temperature (20–25°C) for 2–4 hours.
-
Validation Point (TLC): Monitor consumption of the phenol. The product will be less polar (higher R_f) than the starting phenol. Stain with KMnO4 or p-Anisaldehyde (THP acetal is active).
-
-
Quench: Dilute with Et2O or DCM and wash with Saturated NaHCO3 (to neutralize acid) followed by Brine.
-
Isolation: Dry organic layer over Na2SO4, filter, and concentrate in vacuo.
-
Purification: The crude oil is often >95% pure. If necessary, pass through a short plug of silica gel (eluting with Hexanes/EtOAc 9:1) to remove excess DHP.
Yield Expectation: 90–98%.
Part 4: Critical Application Note (Lithiation Safety)
When using this intermediate for Lithium-Halogen exchange (e.g., with n-BuLi), the temperature control is non-negotiable due to the fluorine substituent.
The Benzyne Pathway:
-
Li-Exchange: At -78°C, n-BuLi attacks the Br, forming the Aryl-Lithium species.
-
Elimination: If warmed > -50°C, the Lithium (at C4) and Fluorine (at C3) eliminate LiF.
-
Result: Formation of a highly reactive benzyne (aryne), which will dimerize or react non-specifically, destroying the yield.
Figure 2: Thermal stability profile of the lithiated intermediate. Strict temperature control is required to avoid benzyne formation.
Part 5: Cost-Benefit Matrix
| Metric | Route A: Buy (Commercial) | Route B: Make (In-House) | Delta |
| Material Cost | ~$300 / g | ~$15 / g | 95% Savings |
| Lead Time | 2–4 Weeks | 1 Day | Immediate Access |
| Labor | 0 Hours | 2–3 Hours | Minimal effort |
| Purity Control | Vendor Dependent | User Controlled | Higher confidence |
| Scalability | Poor (Custom quotes) | Excellent (Linear) | No bottleneck |
References
-
Compound Identity & CAS
-
Synthesis Protocol (Grounding)
- Methodology Source: Adapted from US Patent 8,664,401 B2 (Example 8, Step C)
-
Source:
-
Mechanistic Stability (Lithiation/Benzyne)
- Context: Stability of o-lithiofluorobenzenes and benzyne gener
-
Source:J. Org.[4] Chem. 2021, 86, 8154–8171 (General reactivity of halo-pyrans) and standard organolithium handling protocols for ortho-fluoro systems.
Sources
2-(Halophenoxy)tetrahydropyran: Strategic Protection for Halophenol Functionalization
Executive Summary: The Dual-Functional Challenge
In the architecture of small-molecule drugs and agrochemicals, halophenols (bromophenols, iodophenols) are high-value scaffolds. They offer two distinct reactive handles: the hydroxyl group (-OH) and the halogen (-X). However, this duality presents a synthetic conflict. The acidic proton of the phenol interferes with the metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange reactions required to functionalize the halogen position.
2-(Halophenoxy)tetrahydropyran represents the solution: a robust, base-stable acetal "mask" for the phenol. This guide analyzes the performance of the tetrahydropyranyl (THP) moiety against silyl (TBDMS) and alkoxymethyl (MOM) alternatives, providing experimental protocols for its synthesis and strategic application in drug discovery.
Mechanistic Foundation
The formation of 2-(halophenoxy)tetrahydropyran is an atom-economical addition reaction, not a condensation. It relies on the acid-catalyzed electrophilic attack of 3,4-dihydro-2H-pyran (DHP) by the halophenol.
Expert Insight: The "Halo-Effect" on Stability
Unlike aliphatic THP ethers, phenolic THP ethers are electronically unique. The halogen on the aromatic ring is electron-withdrawing (EWG).
-
Formation Kinetics: The increased acidity of halophenols (
~7-9 vs. 10 for phenol) accelerates the protonation step, often requiring lower catalyst loading. -
Hydrolytic Lability: The resulting phenoxide is a superior leaving group compared to an alkoxide. Consequently, 2-(halophenoxy)THP ethers are more sensitive to acid hydrolysis than their aliphatic counterparts. This allows for milder deprotection conditions, preserving other sensitive groups.[1][2]
Visualization: Acid-Catalyzed Formation Pathway
Figure 1: Mechanism of THP protection.[1] The reaction is driven by the formation of the resonance-stabilized oxocarbenium ion.
Comparative Performance Analysis
Choosing a protecting group is a calculated risk. The table below contrasts THP against its primary competitors: tert-Butyldimethylsilyl (TBDMS) and Methoxymethyl (MOM) ethers.
Table 1: Performance Matrix for Halophenol Protection
| Feature | THP Ether (2-tetrahydropyranyl) | TBDMS Ether (Silyl) | MOM Ether (Methoxymethyl) |
| Stability: Base/Nucleophiles | Excellent. Stable to R-Li, Grignards, LDA, and NaOH. | Moderate. Labile to strong bases; migration potential (Brook rearrangement). | Excellent. Highly stable to base and organometallics.[2] |
| Stability: Acid | Low. Cleaves with mild acid (AcOH, PPTS). | Moderate. Requires stronger acid or Fluoride source. | High. Requires strong acid (conc. HCl, TFA) to remove.[2] |
| Atom Economy | 100%. No byproducts (Addition reaction). | Poor. Generates stoichiometric silyl chloride salts. | Poor. Generates salt byproducts. |
| Reagent Safety | High. DHP is a liquid, low toxicity. | High. TBDMS-Cl is a solid, easy to handle. | Critical Risk. Requires MOM-Cl (Carcinogen). |
| Chirality Issues | Yes. Creates a new stereocenter. Forms diastereomers with chiral substrates (complex NMR). | No. Achiral protecting group. Clean NMR. | No. Achiral protecting group. |
| Cost | $ (Very Low) |
Verdict: Use THP for early-stage bulk protection of halophenols where NMR complexity is acceptable and cost/safety is paramount. Use TBDMS if the substrate is already chiral and you need to simplify NMR analysis. Avoid MOM unless extreme acid stability is required.
Strategic Application: The Cross-Coupling Workflow
The primary utility of 2-(halophenoxy)tetrahydropyran is enabling the functionalization of the halogenated ring without destroying the phenolic oxygen.
Workflow Visualization: The "Protect-Couple-Deprotect" Cycle
Figure 2: Strategic workflow for utilizing THP protection in palladium-catalyzed cross-coupling reactions.
Experimental Protocols
These protocols are designed for scalability and reproducibility.
Protocol A: Green Synthesis of 2-(4-Bromophenoxy)tetrahydropyran
Rationale: This method avoids chlorinated solvents and uses a recyclable catalyst.
-
Reagents: 4-Bromophenol (10 mmol), 3,4-Dihydro-2H-pyran (12 mmol), Bismuth Triflate [Bi(OTf)₃] (1 mol%).
-
Solvent: Toluene or solvent-free (if liquid phase allows).
-
Procedure:
-
Charge a round-bottom flask with 4-bromophenol and Bi(OTf)₃.
-
Add DHP dropwise at room temperature (Exothermic reaction; control temp < 40°C).
-
Stir for 30–60 minutes. Monitor by TLC (Hexane/EtOAc 9:1). The phenol spot will disappear; a higher Rf spot (THP ether) will appear.
-
Quench: Add saturated NaHCO₃ solution.
-
Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography on silica (usually not required if conversion is >98%).
-
-
Yield Expectation: 95–99%.
Protocol B: Chemoselective Deprotection
Rationale: Exploiting the "Halo-effect" for mild removal without affecting other acid-sensitive groups (like Boc amines).
-
Reagents: 2-(Halophenoxy)THP ether, Pyridinium p-toluenesulfonate (PPTS) (0.1 eq).
-
Solvent: Ethanol or Methanol.[3]
-
Procedure:
-
Dissolve the substrate in EtOH (0.1 M concentration).
-
Add PPTS and heat to 55°C.
-
Note: Due to the electron-withdrawing halogen, this reaction proceeds 2–3x faster than non-halogenated phenols. Check progress at 1 hour.
-
Concentrate solvent and filter through a short silica plug to remove catalyst.
-
Applications in Drug Discovery
While primarily a protecting group, the 2-(halophenoxy)tetrahydropyran motif appears in specific bioactive contexts:
-
Leukotriene Inhibition: Specific THP ethers of chlorophenols have been investigated as 5-lipoxygenase inhibitors, interrupting the inflammatory cascade.
-
Prodrug Design: The THP ether can serve as a pH-sensitive prodrug linker. In the acidic microenvironment of a tumor (pH ~6.5), the acetal hydrolyzes faster than in blood (pH 7.4), releasing the cytotoxic halophenol payload locally.
References
-
Green Chemistry in Protection: "Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents." Beilstein J. Org. Chem. (2016).[4] Link
-
Catalytic Efficiency: "Efficient deprotection of tetrahydropyranyl ethers by bismuth(III) salts." Synthetic Communications (2002).[3] Link
-
Comparative Stability: "Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups." Highfine Biotech Guide (2024). Link
-
Biological Context: "Effects of 2,2',4,4'-tetrachlorobiphenyl on granulocytic HL-60 cell function." Toxicological Sciences (2002). Link
-
General Utility: "Tetrahydropyranyl Ethers in Organic Synthesis." Organic Chemistry Portal. Link
Sources
mechanistic studies of reactions involving 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran
This guide provides an in-depth mechanistic analysis and performance comparison of 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran , a critical intermediate in the synthesis of fluorinated biaryls and pharmaceutical scaffolds.
Executive Summary
The molecule 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran serves as a robust, masked equivalent of 4-bromo-3-fluorophenol. In medicinal chemistry, this intermediate is pivotal for introducing the 3-fluoro-4-substituted phenol motif—a pharmacophore often used to modulate metabolic stability and pKa in kinase inhibitors and receptor antagonists.
This guide compares the Tetrahydropyranyl (THP) ether against alternative protecting groups (MOM, TBS) specifically for the 4-bromo-3-fluorophenol scaffold. It validates the THP group's superior utility in Lithium-Halogen Exchange (Li/X) and Palladium-catalyzed cross-coupling workflows due to its resistance to strong bases and nucleophiles.
Mechanistic Deep Dive
Electronic Architecture & Stability
The 4-bromo-3-fluorophenol core possesses unique electronic properties that influence the stability of the THP acetal:
-
Inductive Withdrawal (-I Effect): The fluorine atom at the meta position (relative to oxygen) and the bromine at the para position exert a strong electron-withdrawing effect.
-
Leaving Group Ability: This electron deficiency lowers the pKa of the parent phenol (approx. pKa ~8.5 vs. 10 for phenol), making the corresponding phenoxide a superior leaving group.
-
Hydrolysis Kinetics: Consequently, the acid-catalyzed deprotection of this specific THP ether is kinetically faster than that of non-halogenated analogues, as the rate-limiting step (expulsion of the phenol) is accelerated.
Reaction Mechanism: Acid-Catalyzed Hydrolysis
The deprotection proceeds via an A-1 mechanism (Acid-catalyzed, unimolecular). The presence of the electron-poor aryl ring stabilizes the transition state for the departure of the phenoxide.
Figure 1: Mechanistic pathway for the acid-catalyzed hydrolysis of the THP ether.
Comparative Performance Guide
Protecting Group Selection Matrix
For the specific substrate 4-bromo-3-fluorophenol , the choice of protecting group dictates the success of subsequent metallation or coupling steps.
| Feature | THP Ether (Recommended) | MOM Ether (Methoxymethyl) | TBS Ether (Silyl) |
| Synthesis Cost | Low (Dihydropyran) | High (MOM-Cl is costly/toxic) | Moderate (TBS-Cl) |
| Stability to n-BuLi | Excellent (No coordination/cleavage) | Excellent (Strong coordination) | Poor to Moderate (Risk of silyl migration/cleavage) |
| Chirality | Creates new stereocenter (Diastereomers) | Achiral | Achiral |
| Deprotection | Mild Acid (HCl/MeOH) | Strong Acid (TFA/HBr) | Fluoride (TBAF) or Acid |
| Atom Economy | 100% (Addition reaction) | <100% (Substitution, salt waste) | <100% (Substitution, salt waste) |
Performance in Lithium-Halogen Exchange
The primary utility of protecting 4-bromo-3-fluorophenol is to enable Lithium-Halogen Exchange without quenching the organolithium species.
-
Reaction: Ar-Br + n-BuLi → Ar-Li + n-BuBr
-
THP Advantage: The THP ether does not possess acidic protons (unlike the free phenol) and is chemically inert to n-butyllithium at -78°C.
-
Regioselectivity: The bulky THP group at position 1 and the Fluorine at position 3 create a steric and electronic environment that favors clean exchange at the C4-Bromine, minimizing ortho-lithiation at the C2 position.
Experimental Protocols
Synthesis of 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran
This protocol utilizes atom-economical addition chemistry.
Reagents: 4-Bromo-3-fluorophenol (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.5 eq), Pyridinium p-toluenesulfonate (PPTS, 0.1 eq), Dichloromethane (DCM).
-
Dissolution: Dissolve 4-bromo-3-fluorophenol in anhydrous DCM (0.5 M concentration) under Nitrogen.
-
Catalysis: Add PPTS (10 mol%).
-
Addition: Add DHP dropwise over 10 minutes at 0°C to control the exotherm.
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexanes). The phenol spot (Rf ~0.3) should disappear, replaced by the less polar THP ether (Rf ~0.6).
-
Workup: Wash with sat. NaHCO3, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (0-10% EtOAc/Hexanes) yields the product as a clear oil (Yield: 90-95%).
Lithium-Halogen Exchange & Formylation
Demonstrates the stability of the THP group under highly basic conditions.
Reagents: THP-protected phenol (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), DMF (1.5 eq), THF.
-
Cooling: Cool a solution of the THP ether in dry THF to -78°C.
-
Exchange: Add n-BuLi dropwise. Maintain temperature < -70°C. Stir for 30 mins. Note: The solution typically turns yellow.
-
Trapping: Add anhydrous DMF dropwise. Stir for 1 hour at -78°C, then warm to 0°C.
-
Quench: Quench with sat. NH4Cl.
-
Result: Formation of 3-fluoro-4-formyl-phenoxy-THP. The THP group remains intact.
Deprotection (THP Removal)
Reagents: HCl (1M in MeOH) or p-TsOH in MeOH.
-
Hydrolysis: Dissolve the intermediate in MeOH. Add catalytic acid.[1][2][3]
-
Stir: Stir at room temperature for 1-2 hours.
-
Validation: The electron-deficient nature of the 3-fluoro-4-substituted ring ensures rapid cleavage compared to electron-rich phenols.
Decision Logic for Workflow Design
Use the following logic flow to determine if this THP-protected route is appropriate for your target molecule.
Figure 2: Decision matrix for selecting the THP protecting group strategy.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for THP stability and deprotection conditions).
-
Parham, W. E.; Jones, L. D. "Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides," Journal of Organic Chemistry, 1976 , 41, 1187. Link (Foundational work on Li-Halogen exchange in the presence of ether protecting groups).
-
Bailey, W. F.; Patricia, J. J. "The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature," Journal of Organometallic Chemistry, 1988 , 352, 1-46. Link (Mechanistic insights into the stability of aryl lithium species).
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-Toluenesulfonate. A Mild and Efficient Catalyst for the Tetrahydropyranylation of Alcohols," Journal of Organic Chemistry, 1977 , 42, 3772. Link (Standard protocol for THP protection used in Section 4.1).
Sources
Safety Operating Guide
Operational Guide: Disposal & Management of 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran
[1]
Executive Summary & Immediate Directive
This guide mandates the specific handling protocols for 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran . Due to the presence of both bromine and fluorine substituents, this compound must be classified and managed strictly as Halogenated Organic Waste .
Critical Operational Rule: Under no circumstances should this compound be commingled with non-halogenated solvents (e.g., acetone, ethanol) or acidic waste streams. Commingling results in significant disposal cost increases and potential regulatory violations under EPA RCRA guidelines (or equivalent local regulations).
Chemical Intelligence & Hazard Profile
To manage disposal effectively, one must understand the molecule's stability and breakdown products. This compound is a Tetrahydropyranyl (THP) protected phenol .
Physicochemical Properties
| Property | Data | Operational Implication |
| Functional Groups | Aryl ether, THP acetal, Halogens (Br, F) | High stability in base; unstable in acid .[1] |
| Molecular Formula | C₁₁H₁₂BrFO₂ | High halogen content requires scrubbing during incineration.[1] |
| Molecular Weight | ~275.11 g/mol | Heavy organic; dense non-aqueous phase liquids (DNAPL) potential.[1] |
| Physical State | Viscous Oil or Low-Melting Solid | May require heating or dissolution for transfer; do not scrape dry solids if avoidable (aerosol risk).[1] |
| Acidity/Reactivity | Acid-Labile | DO NOT mix with acidic waste. Acid contact cleaves the THP group, releasing 4-bromo-3-fluorophenol (toxic/corrosive) and 5-hydroxypentanal. |
The "Self-Validating" Safety Mechanism
A self-validating system relies on checking the chemical state before it enters the waste stream.
-
The pH Check: Before adding this waste to a bulk container, verify the container's pH is neutral or slightly basic (pH ≥ 7).
-
Why? The THP protecting group is an acetal.[2] In the presence of strong acids (pH < 2), it undergoes hydrolysis. While not explosive, this reaction generates heat and releases the free phenol, which significantly alters the toxicity profile of your waste container and may degrade plastic seals over time [1].
Waste Classification & Segregation
Proper classification is the linchpin of compliant disposal.
Regulatory Classification
-
US EPA (RCRA): This material is a Halogenated Solvent/Organic . If spent as a solvent, it may carry F-codes (e.g., F001-F005).[1][3] As a synthesized intermediate, it is typically regulated as "Hazardous Waste, Liquid, N.O.S.[1] (Not Otherwise Specified)" with toxicity characteristics [2].[4][5][6][7]
-
Incineration Requirement: Because of the C-Br and C-F bonds, this waste must be incinerated at high temperatures (>1100°C) with specific flue gas scrubbing to capture Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) gases.
Segregation Protocol
Do NOT pour this into the "General Organic Waste" carboy.
-
Primary Stream: Segregate into "Halogenated Organic Waste" .
-
Purity Threshold: If the concentration is >5% in a non-halogenated solvent, the entire mixture must be reclassified as Halogenated Waste.
-
Container Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if free phenol is suspected (corrosion risk).
Operational Disposal Workflow
The following decision tree outlines the logical flow for disposing of this specific compound, ensuring regulatory compliance and safety.
Figure 1: Decision logic for the segregation and packaging of halogenated THP-ether waste.
Emergency Spill Procedures
In the event of a spill, the halogenated nature of the compound dictates the response.
Spill Response Protocol
-
Isolate: Evacuate the immediate area. Ensure adequate ventilation (fume hood or open windows) as halogenated vapors can be respiratory irritants.
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.
-
Containment:
-
Do not allow the material to enter floor drains or sinks. Halogenated organics are toxic to aquatic life and difficult to treat in municipal water systems [3].
-
Use vermiculite , sand, or a commercial "Organic Solvent" spill pillow to absorb the liquid.
-
-
Cleanup:
-
Scoop absorbed material into a wide-mouth HDPE jar.[1]
-
Label the jar: "Hazardous Waste - Debris from Halogenated Spill (Contains Fluorine/Bromine)."
-
Wipe the surface with a soap/water solution (mild detergent). Avoid using bleach or strong acids.
-
References
-
Greene, T.W., & Wuts, P.G.M. (1999).[8] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][8] (Detailed mechanisms of acetal/THP stability and acid-catalyzed hydrolysis).
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
Princeton University EHS. (2023). Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. youtube.com [youtube.com]
- 3. wku.edu [wku.edu]
- 4. angenechemical.com [angenechemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. riskassess.com.au [riskassess.com.au]
- 7. m.youtube.com [m.youtube.com]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
Personal protective equipment for handling 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran
Senior Application Scientist Note: The following guide is structured not merely for compliance, but for data integrity and researcher longevity . As this specific intermediate—2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran—is often a "catalogue intermediate" with limited toxicological data, we apply the Precautionary Principle . We treat it as a functionalized halogenated aryl ether: a probable irritant with potential bioactivity and specific environmental disposal requirements.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the chemical behavior of the target molecule. This compound combines a tetrahydropyranyl (THP) ether with a halogenated (bromo-fluoro) phenyl ring .
| Structural Motif | Associated Hazard (Predicted) | Operational Implication |
| THP Ether | Acid-labile; hydrolysis releases the free phenol. | Avoid contact with strong acids outside of controlled reaction vessels. |
| Aryl Bromide/Fluoride | Skin/Eye Irritant (H315, H319).[1] Potential sensitizer. | High lipophilicity facilitates skin absorption. Standard nitrile gloves may have reduced breakthrough times compared to non-halogenated analogs.[2] |
| General Physical State | Likely viscous oil or low-melting solid. | High surface adhesion. Spills are difficult to wipe; they smear rather than evaporate. |
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab attire." Use this matrix to select gear based on the operation being performed.
Hand Protection Strategy
Scientific Rationale: Halogenated ethers can permeate standard nitrile rubber. While nitrile is sufficient for incidental splash, it is not a barrier for prolonged immersion.[3]
| Operation | Recommended Glove | Rationale & Breakthrough Dynamics |
| Weighing / Aliquoting | Double Nitrile (4 mil min) | Outer Layer: Sacrificial (change immediately upon contact).Inner Layer: Prevents skin contact during doffing. |
| Reaction Setup / Solvent Use | Extended Cuff Nitrile (8-10 mil) | Protects wrist gap during reaching into fume hoods. Thicker mil rating extends breakthrough time to >15 mins for most organic solvents. |
| Spill Cleanup (>10 mL) | Laminate / Silver Shield® | Critical: Nitrile degrades rapidly under saturation by halogenated organics. Laminate provides >4 hour permeation resistance. |
Body & Respiratory Protection
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are mandatory.[4][5] Why? Viscous oils/solids do not wash out of eyes easily; safety glasses allow liquids to run down the forehead into the eye.
-
Respiratory: Fume Hood Only. No N95s. If solid, the dust is likely an irritant; if oil, the vapor pressure is low but inhalation of aerosols is hazardous.
-
Clothing: 100% Cotton Lab Coat (Fire Resistant if working with pyrophoric coupling reagents). Synthetic fibers (polyester) can melt into skin if a fire occurs during Suzuki/Buchwald couplings often associated with this reagent.
Operational Protocol: From Storage to Synthesis
This workflow minimizes cross-contamination, a common cause of "ghost" peaks in LC-MS data.
Step 1: Weighing & Transfer
-
The Static Problem: THP ethers often carry static charge.
-
Protocol: Use an antistatic gun or polonium strip near the balance.
-
Tooling: Use glass or PTFE-coated spatulas . Avoid metal if this material is destined for metal-catalyzed cross-coupling (prevents trace metal contamination).
Step 2: Reaction Setup
-
Solvent Choice: This compound is likely soluble in DCM, THF, or Ethyl Acetate.
-
Precaution: If using Dichloromethane (DCM) , be aware that DCM facilitates the transport of the chemical through nitrile gloves. If DCM touches your glove, change the glove immediately.
Step 3: Decontamination
-
Glassware: Rinse with Acetone -> Ethanol -> Water.
-
Base Bath Warning: THP ethers are stable to base, but if you have hydrolyzed it to the phenol, the phenol will form a salt in the base bath. Do not put significant quantities in base baths ; it creates a "toxic soup" for the next user.
Disposal Strategy: The "Halogen Rule"
Improper disposal of halogenated aromatics is a primary cause of EPA fines and incinerator damage.
-
Classification: Halogenated Organic Waste. [6]
-
The Rule: Do NOT mix with "General Organic Waste" (Acetone/Methanol waste).
-
Why? Halogens (Br, F) create corrosive acid gases (HBr, HF) when incinerated. Facilities must use specialized scrubbers for this waste stream. Mixing it forces the facility to treat the entire container as halogenated, increasing disposal costs by ~5-10x.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this specific class of compound.
Caption: Decision logic for PPE selection and waste stream segregation based on the specific halogenated/THP structural motifs.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. [Link]
-
U.S. Environmental Protection Agency (EPA). (2022).[5] Hazardous Waste Generators: Managing Your Waste. [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
